molecular formula C8H10BrNO B7809870 4-Bromo-3-ethoxyaniline

4-Bromo-3-ethoxyaniline

Cat. No.: B7809870
M. Wt: 216.07 g/mol
InChI Key: QQAPQSYFPIYHGU-UHFFFAOYSA-N
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Description

4-Bromo-3-ethoxyaniline is a useful research compound. Its molecular formula is C8H10BrNO and its molecular weight is 216.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-3-ethoxyaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-3-ethoxyaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-3-ethoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c1-2-11-8-5-6(10)3-4-7(8)9/h3-5H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQAPQSYFPIYHGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101310596
Record name 4-Bromo-3-ethoxybenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101310596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125756-95-8
Record name 4-Bromo-3-ethoxybenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125756-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-3-ethoxybenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101310596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Bromo-3-ethoxyaniline chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Structural Characterization, Synthesis, and Medicinal Applications[1][2]

Executive Summary

4-Bromo-3-ethoxyaniline (CAS: 125756-95-8) is a critical halogenated aniline intermediate used extensively in the synthesis of small-molecule kinase inhibitors. Its unique substitution pattern—featuring a bromine atom para to the amine and an ethoxy group meta to the amine—provides a versatile scaffold for palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki-Miyaura). This guide details its physicochemical profile, validated synthesis routes, and strategic role in drug discovery.[1]

Chemical Identity & Molecular Structure[1][3][4][5][6][7]

The compound is defined by a benzene core substituted with an amino group (-NH₂), an ethoxy group (-OCH₂CH₃), and a bromine atom (-Br). The specific positioning (4-bromo, 3-ethoxy) creates a distinct electronic environment that directs subsequent chemical modifications.

Table 1: Chemical Specifications
ParameterDetail
IUPAC Name 4-Bromo-3-ethoxyaniline
Common Synonyms 3-Ethoxy-4-bromoaniline; 4-Amino-2-bromophenetole
CAS Number 125756-95-8
Molecular Formula C₈H₁₀BrNO
Molecular Weight 216.08 g/mol
SMILES CCOC1=C(Br)C=CC(N)=C1
Appearance White to off-white crystalline solid
Structural Analysis & Electronic Effects
  • Regiochemistry: The amino group at position 1 is a strong electron-donating group (EDG), activating the ring.[1] The ethoxy group at position 3 is also an EDG but acts synergistically with the amine to direct electrophilic substitution.[1]

  • Steric Environment: The bromine atom at position 4 is flanked by the ethoxy group.[1][2][3] This ortho-relationship (Br and OEt) introduces steric strain that can influence the conformation of the ethoxy side chain, often forcing it out of planarity, which is a critical feature for binding affinity in kinase pockets (e.g., EGFR, CSF1R).[1]

Physicochemical Properties[1][5][7][8][10]

Understanding the physical behavior of 4-Bromo-3-ethoxyaniline is essential for process chemistry and formulation.

  • Solubility:

    • High: DMSO, DMF, Ethanol, Methanol, Ethyl Acetate.[1]

    • Low/Insoluble: Water (due to the lipophilic bromo and ethoxy groups).[1]

  • Acidity/Basicity: The aniline nitrogen is weakly basic (pKa ~3.5–4.0), reduced slightly by the electron-withdrawing inductive effect (-I) of the ortho-bromine atom.

  • Melting Point: Typically observed as a solid with a melting range of 56–63 °C (consistent with similar halogenated anilines, though purity dependent).[1]

Synthesis & Manufacturing Protocols

Direct bromination of 3-ethoxyaniline often leads to a mixture of regioisomers (2-bromo, 4-bromo, and 6-bromo) and poly-brominated byproducts. To achieve high regioselectivity for the 4-bromo isomer, a protection-deprotection strategy is the industry standard.[1]

Optimized Synthetic Route
  • Protection: Acetylation of 3-ethoxyaniline to form N-(3-ethoxyphenyl)acetamide. This increases steric bulk around the nitrogen, discouraging ortho-substitution at the C2 position.[1]

  • Bromination: Electrophilic aromatic substitution using N-Bromosuccinimide (NBS) or Bromine (Br₂) in acetic acid.[1] The amide group directs the incoming bromine to the para position (C4).[1]

  • Deprotection: Acidic or basic hydrolysis restores the free amine.[1]

Diagram 1: Regioselective Synthesis Pathway

SynthesisPath Start 3-Ethoxyaniline (Starting Material) Step1 Acetylation (Ac2O, AcOH) Start->Step1 Intermediate1 N-(3-ethoxyphenyl)acetamide (Protected) Step1->Intermediate1 Yield >90% Step2 Bromination (NBS or Br2) Intermediate1->Step2 Intermediate2 N-(4-bromo-3-ethoxyphenyl) acetamide Step2->Intermediate2 Para-selective Step3 Hydrolysis (HCl/EtOH, Reflux) Intermediate2->Step3 Product 4-Bromo-3-ethoxyaniline (Target) Step3->Product Final Yield ~80%

Caption: Step-wise synthesis ensuring regiochemical control. The acetyl group blocks the ortho-position (C2) and directs bromine to the para-position (C4).[1]

Quality Control & Characterization

Validation of the chemical structure requires a multi-modal approach.

Nuclear Magnetic Resonance (NMR) Profile
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 7.20 (d, J=8.5 Hz, 1H): Proton at C5 (ortho to Br, deshielded).

    • δ 6.35 (d, J=2.2 Hz, 1H): Proton at C2 (isolated between NH₂ and OEt).[1]

    • δ 6.10 (dd, J=8.5, 2.2 Hz, 1H): Proton at C6 (ortho to NH₂, shielded).[1]

    • δ 5.10 (br s, 2H): Amine protons (-NH₂).

    • δ 4.05 (q, J=7.0 Hz, 2H): Methylene of ethoxy group (-OCH ₂CH₃).

    • δ 1.35 (t, J=7.0 Hz, 3H): Methyl of ethoxy group (-OCH₂CH ₃).

Mass Spectrometry (MS)
  • Method: ESI+ or EI.[1]

  • Signature: A characteristic 1:1 isotopic doublet at m/z 215 and 217 ([M]⁺ and [M+2]⁺) confirms the presence of a single bromine atom.[1]

Applications in Drug Discovery[3]

4-Bromo-3-ethoxyaniline is a high-value scaffold ("building block") in medicinal chemistry, particularly for Kinase Inhibitors .

1. Pharmacophore Construction

The molecule serves as the "Left-Hand Side" (LHS) or "Tail" moiety in ATP-competitive inhibitors.[1]

  • EGFR Inhibitors: The aniline nitrogen forms a critical hydrogen bond with the hinge region of the kinase (e.g., Met793 in EGFR).[1]

  • Solubilizing Groups: The ethoxy group provides a handle for hydrophobic interactions within the ribose-binding pocket or solvent-exposed regions.[1]

2. Synthetic Utility (Cross-Coupling)

The C-Br bond is highly reactive toward palladium-catalyzed couplings, allowing the attachment of complex heterocycles.[1]

  • Buchwald-Hartwig Amination: Coupling with quinazolines or quinolines to form the core scaffold of drugs like Vandetanib or Gefitinib analogs.[1]

  • Suzuki Coupling: Reaction with aryl boronic acids to create biaryl systems used in anti-inflammatory agents.[1]

Diagram 2: Drug Synthesis Workflow (Example: CSF1R Inhibitor)

DrugSynthesis Start 4-Bromo-3-ethoxyaniline Step1 Condensation & Cyclization (Gould-Jacobs Reaction) Start->Step1 Reagent + Diethylethoxymethylenemalonate Reagent->Step1 Core 4-Chloro-quinoline Intermediate Step1->Core Step2 SNAr Displacement (with functionalized aniline) Core->Step2 Final Kinase Inhibitor Candidate (e.g., [11C]AZ683 precursor) Step2->Final

Caption: Workflow demonstrating the conversion of 4-Bromo-3-ethoxyaniline into a quinoline-based kinase inhibitor.

Safety & Handling (SDS Highlights)
  • Hazards:

    • H302: Harmful if swallowed.[1]

    • H315/H319: Causes skin and serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine, which causes darkening (browning) over time.[1]

  • Disposal: As a halogenated organic amine, it must be disposed of via high-temperature incineration with a scrubber for nitrogen oxides and hydrogen bromide.[1]

References
  • Matrix Scientific. (n.d.).[1] 4-Bromo-3-ethoxyaniline Product Data. Retrieved from

  • National Institutes of Health (NIH). (2024).[1] PubChem Compound Summary: 3-Bromo-4-ethoxyaniline (Isomer Comparison). PubChem.[1][4][5] Retrieved from [4]

  • Scott, D. A., et al. (2009).[1] 3-Amido-4-anilinocinnolines as Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(2), 701–705.[1][3] (Demonstrates use in kinase inhibitor synthesis).

  • Horti, A. G., et al. (2016).[1] Synthesis and Initial In Vivo Evaluation of [11C]AZ683—A Novel PET Radiotracer for Colony Stimulating Factor 1 Receptor (CSF1R). Nuclear Medicine and Biology. Retrieved from

  • Thermo Fisher Scientific. (2025).[1] Safety Data Sheet: 4-Bromo-3-ethoxyaniline Hydrochloride. Retrieved from

Sources

Isomeric Divergence: A Technical Guide to 4-Bromo-3-ethoxyaniline vs. 3-Bromo-4-ethoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry and materials science, the distinction between 4-Bromo-3-ethoxyaniline (Isomer A) and 3-Bromo-4-ethoxyaniline (Isomer B) is not merely structural—it is functional.[1] While they share the molecular formula ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


 and a molecular weight of 216.08  g/mol , their electronic profiles diverge significantly due to the relative positioning of the electron-donating ethoxy group (

) and the electron-withdrawing bromine (

) relative to the primary amine.

This guide provides a definitive technical analysis for researchers requiring high-fidelity separation, synthesis, and characterization of these isomers. We explore the Structure-Activity Relationship (SAR) implications, where Isomer B typically exhibits higher nucleophilicity due to para-ethoxy resonance, whereas Isomer A offers a distinct halogen-bonding vector often exploited in kinase inhibitor scaffolds (e.g., EGFR inhibitors).[2][1]

Structural & Electronic Dynamics[2]

The core difference lies in the Hammett electronic effects exerted on the aniline nitrogen.[2]

FeatureIsomer A: 4-Bromo-3-ethoxyaniline Isomer B: 3-Bromo-4-ethoxyaniline
CAS (Free Base/HCl) 19056-40-7 (Methoxy analog ref) / 125756-95-8 (HCl)101251-12-1
Substitution Pattern 1-Amino, 3-Ethoxy, 4-Bromo1-Amino, 3-Bromo, 4-Ethoxy
Electronic Effect on ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

Inductive Withdrawal: Br is para to

. Meta-Resonance: OEt is meta to

(minimal resonance donation).[1]
Resonance Donation: OEt is para to

(strong

effect). Inductive Withdrawal: Br is meta to

.
Nucleophilicity Lower. The amine is less electron-rich.[1]Higher. The para-ethoxy group pushes electron density into the ring/amine.[2]
pKa (Conjugate Acid) ~3.5 (Predicted)~4.5 (Predicted)
Mechanistic Implication[1][2][3]
  • Isomer A is preferred when the amine serves as a hydrogen bond donor in a hydrophobic pocket, as the lower electron density increases the acidity of the N-H protons.[2]

  • Isomer B is the superior nucleophile for Buchwald-Hartwig aminations or nucleophilic attacks, driven by the strong ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     (mesomeric) effect of the para-ethoxy group.
    

Synthetic Pathways: The Regio-Control Challenge

Synthesizing these isomers requires distinct strategies to avoid regio-isomeric mixtures. Direct bromination of ethoxyaniline often yields inseparable mixtures; therefore, we utilize directed ortho-lithiation or blocking group strategies .[2][1]

Pathway Logic Diagram

SynthesisPathways StartA Starting Material: 3-Ethoxyaniline StepA1 Protection (Acetylation) StartA->StepA1 Ac2O StartB Starting Material: p-Nitrochlorobenzene StepB1 Bromination (Ortho to Cl) StartB->StepB1 Br2/Fe StepA2 Bromination (Para to NHAc) StepA1->StepA2 NBS/DMF StepA3 Hydrolysis StepA2->StepA3 HCl/EtOH ProductA Isomer A: 4-Bromo-3-ethoxyaniline StepA3->ProductA High Regioselectivity StepB2 Etherification (NaOEt substitution) StepB1->StepB2 NaOEt/MeOH StepB3 Reduction (Fe/HCl or H2/Pd) StepB2->StepB3 SnCl2 or H2 ProductB Isomer B: 3-Bromo-4-ethoxyaniline StepB3->ProductB Total Regiocontrol

Caption: Comparative synthetic logic. Isomer A relies on steric/electronic direction of the acetamide; Isomer B uses a displacement strategy to guarantee regiochemistry.[2]

Analytical Fingerprinting (NMR)[2]

Distinguishing these isomers via ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


 NMR is critical. The key diagnostic is the coupling pattern and chemical shift of the proton adjacent to the substituents.
NMR Decision Tree

NMRDistinction Start Analyze Aromatic Region (6.0 - 7.5 ppm) CheckH5 Identify H5 Proton (Ortho to C4 substituent) Start->CheckH5 IsomerA_Path H5 is Doublet (J~8.5Hz) Deshielded (>7.2 ppm) CheckH5->IsomerA_Path Downfield Shift IsomerB_Path H5 is Doublet (J~8.5Hz) Shielded (<6.8 ppm) CheckH5->IsomerB_Path Upfield Shift ResultA Conclusion: 4-Bromo-3-ethoxyaniline (H5 is ortho to Br) IsomerA_Path->ResultA ResultB Conclusion: 3-Bromo-4-ethoxyaniline (H5 is ortho to OEt) IsomerB_Path->ResultB

Caption: NMR logic flow. The shielding effect of the alkoxy group on the ortho-proton (H5) is the primary discriminator.[2]

Detailed Spectral Data
Proton PositionIsomer A (4-Br-3-OEt) Isomer B (3-Br-4-OEt) Explanation
H2 (Between substituents) ~6.3 ppm (d, J=2.5 Hz) ~6.9 ppm (d, J=2.5 Hz) In Isomer A, H2 is ortho to two donors (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

), heavily shielded.[1] In B, H2 is ortho to

but meta to

.[1]
H5 (Ortho to C4) ~7.3 ppm (d, J=8.5 Hz) ~6.8 ppm (d, J=8.5 Hz) Crucial: In A, H5 is ortho to electron-withdrawing Br (deshielded).[2][1] In B, H5 is ortho to electron-donating OEt (shielded).[2][1]
H6 (Ortho to NH2) ~6.2 ppm (dd) ~6.5 ppm (dd) Standard ortho-amine shielding.[1]

Experimental Protocols

Protocol A: Synthesis of 4-Bromo-3-ethoxyaniline (Isomer A)

Targeting High Regioselectivity via N-Acetylation

  • Protection: Dissolve 3-ethoxyaniline (10 mmol) in DCM (50 mL). Add acetic anhydride (11 mmol) and TEA (1.1 eq). Stir at RT for 2h.[2][1] Wash with ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     HCl and brine.[1] Dry (
    
    
    
    ) to yield N-(3-ethoxyphenyl)acetamide.[1]
  • Bromination: Dissolve the acetamide in DMF at 0°C. Add NBS (1.05 eq) portion-wise over 30 mins. Note: The acetamide directs para, reinforcing the ortho-ethoxy direction.[2] Stir 4h. Pour into ice water; filter the precipitate.[2][1]

    • QC Check: Verify regiochemistry here.[2][1][3][4][5][6] If 2-bromo isomer forms, recrystallize from EtOH.[2][1]

  • Hydrolysis: Reflux the intermediate in ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     HCl/EtOH (1:1) for 3h. Neutralize with 
    
    
    
    to pH 9.[1] Extract with EtOAc.[2][1]
  • Purification: Flash chromatography (Hexane/EtOAc 8:2).

    • Yield: ~75-80%.[2]

    • Appearance: Off-white solid.[2][1]

Protocol B: Synthesis of 3-Bromo-4-ethoxyaniline (Isomer B)

Targeting Purity via Displacement Strategy

  • Bromination: React p-nitrochlorobenzene with ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     (1.1 eq) and 
    
    
    
    powder (cat) at 100°C. The nitro group directs meta, Cl directs ortho.[1] The product is 3-bromo-4-chloronitrobenzene.[1]
  • Etherification: Dissolve intermediate in dry methanol. Add ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     (1.2 eq) carefully.[1] Reflux for 4h. The ethoxide displaces the activated chlorine (S_NAr).[2] Product: 3-bromo-4-ethoxynitrobenzene.
    
  • Reduction: Suspend the nitro compound in EtOH/Water. Add ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     powder (5 eq) and 
    
    
    
    (cat).[1] Reflux 2h. Filter hot through Celite.[2][1] Concentrate.
    • Yield: ~65% (overall).[2]

    • Appearance: Beige/Brown solid (oxidizes easily; store under Argon).[2][1]

References

  • ChemicalBook. (2025).[2][1][7][8] 4-Bromo-3-methoxyaniline Properties and Applications. (Analogous chemistry for ethoxy variant).

  • BenchChem. (2025).[2][1][6] Detailed Protocol for the Synthesis of 4-Bromo-3-(trifluoromethyl)aniline. (Methodology for NBS bromination of substituted anilines).

  • Google Patents. (2011).[2][1] CN102199099A - Method for preparing 3-bromo-4-methoxyaniline.[1][9] (Industrial route for Isomer B via p-nitrochlorobenzene).[2][1]

  • PubChem. (2024).[2][1] 3-Bromo-4-ethoxyaniline Compound Summary.[1]

  • Royal Society of Chemistry. (2015). NMR Characterization of Bromoanilines.[1]

Sources

The Strategic Selection of 4-Bromo-3-ethoxyaniline: A Technical Guide to Free Base vs. Hydrochloride Salt in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Senior Application Scientist's In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Practical Application and Availability of 4-Bromo-3-ethoxyaniline Free Base and its Hydrochloride Salt.

In the landscape of pharmaceutical research and development, the selection of starting materials and intermediates is a critical decision that can significantly impact the efficiency, scalability, and success of a synthetic campaign. Among the vast array of building blocks, substituted anilines are of paramount importance, serving as versatile precursors for a multitude of bioactive molecules. This technical guide provides a comprehensive analysis of 4-Bromo-3-ethoxyaniline, a key intermediate, by examining the distinct characteristics and strategic applications of its free base and hydrochloride salt forms. This document is intended to empower researchers and drug development professionals with the field-proven insights necessary to make informed decisions in their synthetic endeavors.

Physicochemical Properties: A Tale of Two Forms

The fundamental differences between 4-Bromo-3-ethoxyaniline free base and its hydrochloride salt lie in their physicochemical properties. These distinctions, summarized in the table below, dictate their handling, reactivity, and suitability for various reaction conditions. The free base presents as a nucleophilic aromatic amine, while the hydrochloride salt is an anilinium chloride, rendering the amine group protonated and non-nucleophilic.

Property4-Bromo-3-ethoxyaniline (Free Base)4-Bromo-3-ethoxyaniline HCl (Hydrochloride Salt)Rationale and Implications
Molecular Formula C₈H₁₀BrNOC₈H₁₁BrClNOThe addition of HCl increases the molecular weight.
Molecular Weight 216.08 g/mol 252.54 g/mol This difference is crucial for accurate molar calculations in stoichiometry.
Appearance White to off-white crystalline solidWhite crystalline powderBoth are solids at room temperature, facilitating ease of handling and weighing.
Melting Point 186-189 °C (predicted)[1]No data availableThe predicted high melting point of the free base suggests good thermal stability. The salt's melting point is expected to be higher.
Solubility in Water Limited/Slightly soluble[1][2]SolubleThe ionic nature of the hydrochloride salt dramatically increases its aqueous solubility, a key consideration for aqueous reaction media or workups.
Solubility in Organic Solvents Soluble in ethanol, ether, and chloroform (inferred from 4-bromoaniline)[1]Limited solubility in non-polar organic solventsThe free base's solubility in common organic solvents makes it suitable for a wide range of organic reactions. The salt's insolubility in non-polar solvents can be exploited for purification.
Stability Prone to oxidation and discoloration upon exposure to air and light (typical for anilines)[3]More stable to oxidation and has a longer shelf-life[3]The protonated amine in the salt form is less susceptible to oxidation, making it the preferred form for long-term storage.
pKa (of conjugate acid) ~3.52 (predicted)[1]Not applicableThe low pKa indicates that the free base is a weak base.

Commercial Availability: A Comparative Overview

Both the free base and the hydrochloride salt of 4-Bromo-3-ethoxyaniline are commercially available, though their prevalence and the number of suppliers may vary. The hydrochloride salt is often more commonly listed by suppliers, likely due to its enhanced stability and longer shelf life.

FormCAS NumberRepresentative SuppliersTypical PurityAvailability Notes
Free Base 125756-95-8BLD Pharm, Amadis Chemical>97%Available from a number of suppliers, often in research quantities (grams to kilograms).
Hydrochloride Salt 846023-33-4AChemBlock, Thermo Fisher Scientific, Watson International, VUOS>97%Widely available from numerous chemical suppliers in a range of quantities, from grams to bulk.

Disclaimer: This is not an exhaustive list of all suppliers. Researchers should consult multiple vendors to ascertain current availability and pricing.

Strategic Application in Synthesis: Causality Behind the Choice

The decision to use 4-Bromo-3-ethoxyaniline free base or its hydrochloride salt is dictated by the specific requirements of the chemical transformation. The following sections delve into the practical considerations and rationale for selecting each form.

When to Choose the Free Base

The free base is the reactive form of the molecule for reactions where the nucleophilicity of the amino group is required.

  • Nucleophilic Aromatic Substitution (SNAr) and Amide Coupling: For reactions such as acylation, sulfonylation, and coupling with activated aromatic systems, the lone pair of electrons on the nitrogen atom is essential for the reaction to proceed. In these cases, starting directly with the free base is the most straightforward approach.

  • Palladium-Catalyzed Cross-Coupling Reactions: While the primary reactivity in these reactions often involves the aryl bromide, the nature of the amine can influence the reaction. Using the free base allows for direct participation in reactions or avoids the need for an additional deprotonation step that would be necessary if starting from the salt.

When to Choose the Hydrochloride Salt

The hydrochloride salt is the preferred form for storage and is often used in reactions where the free base needs to be generated in situ or where the acidic nature of the salt is beneficial.

  • Enhanced Stability and Shelf-Life: As previously mentioned, the salt is less prone to aerial oxidation, ensuring the purity and integrity of the starting material over time.

  • Improved Handling and Weighing: The crystalline and free-flowing nature of the salt can make it easier to handle and weigh accurately compared to the free base, which may be more prone to clumping.

  • In Situ Generation of the Free Base: In many synthetic procedures, the hydrochloride salt is used as the starting material, and the free base is generated in the reaction vessel by the addition of a base such as triethylamine (TEA), diisopropylethylamine (DIPEA), or an inorganic base like sodium carbonate or potassium carbonate. This approach is particularly useful when the free base is unstable or difficult to handle.

  • Purification: The differential solubility of the free base and its hydrochloride salt can be exploited during purification. For instance, an impure free base can be dissolved in an organic solvent and treated with HCl to precipitate the pure hydrochloride salt, leaving organic-soluble impurities behind.

Experimental Protocols: From Theory to Practice

To provide a practical context, this section outlines key experimental procedures involving 4-Bromo-3-ethoxyaniline.

Protocol for the Conversion of 4-Bromo-3-ethoxyaniline Hydrochloride to its Free Base

This protocol describes the liberation of the free base from its hydrochloride salt, a common prerequisite for many synthetic transformations.

Materials:

  • 4-Bromo-3-ethoxyaniline hydrochloride

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Deionized water

  • Ethyl acetate or other suitable organic solvent

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Beakers and flasks

  • Rotary evaporator

Procedure:

  • Dissolve the 4-Bromo-3-ethoxyaniline hydrochloride in deionized water.

  • Cool the solution in an ice bath.

  • Slowly add the NaOH solution dropwise with stirring until the pH of the solution is basic (pH > 10), as confirmed by pH paper or a pH meter. The free base will precipitate out of the solution.

  • Extract the aqueous suspension with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts in a separatory funnel and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the 4-Bromo-3-ethoxyaniline free base.

Exemplary Synthetic Application: N-Acylation of 4-Bromo-3-ethoxyaniline

This protocol illustrates a typical reaction where the free base is the required starting material.

Materials:

  • 4-Bromo-3-ethoxyaniline (free base)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Triethylamine (TEA) or other suitable base

  • Acetyl chloride or other acylating agent

  • Nitrogen or argon atmosphere

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Dissolve 4-Bromo-3-ethoxyaniline in anhydrous DCM under a nitrogen or argon atmosphere.

  • Add triethylamine (1.1 equivalents) to the solution and stir.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.05 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for the appropriate time (monitoring by TLC or LC-MS is recommended).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Decision-Making Workflow: A Visual Guide

The choice between the free base and the hydrochloride salt is a multi-faceted decision. The following diagram, rendered in DOT language, provides a logical workflow for this selection process.

G start Start: Need 4-Bromo-3-ethoxyaniline for a reaction reaction_type What is the nature of the reaction? start->reaction_type nucleophilic_amine Does the reaction require a nucleophilic amine? reaction_type->nucleophilic_amine storage Is long-term storage the primary concern? reaction_type->storage use_free_base Use Free Base directly nucleophilic_amine->use_free_base Yes in_situ_generation Can the free base be generated in situ? nucleophilic_amine->in_situ_generation No hcl_salt_for_storage Store as Hydrochloride Salt storage->hcl_salt_for_storage Yes use_hcl_salt Use Hydrochloride Salt in_situ_generation->use_hcl_salt Yes generate_free_base Generate Free Base from HCl salt before use in_situ_generation->generate_free_base No

Caption: Decision workflow for selecting between the free base and hydrochloride salt.

Conclusion: An Informed Choice for Synthetic Success

The availability of both the free base and hydrochloride salt of 4-Bromo-3-ethoxyaniline provides chemists with valuable flexibility. The free base is the go-to choice for reactions requiring a nucleophilic amine, while the hydrochloride salt offers superior stability for storage and the convenience of in situ free base generation. A thorough understanding of the physicochemical properties and the specific demands of the synthetic route, as outlined in this guide, will enable researchers to make the most strategic and efficient choice, ultimately accelerating the drug discovery and development process.

References

  • ChemBK. 4-bromo-3-ethoxyaniline. (2024-04-09). Available from: [Link]

  • Organic Syntheses. p-AMINOTETRAPHENYLMETHANE. Available from: [Link]

  • Google Patents. CN102993022A - Preparation method of bromoaniline.
  • Maksons Fine Chem Pvt. Ltd. 4-Bromo-3-Methoxy Aniline. Available from: [Link]

  • PubChem. 4-Bromo-3-chloroaniline. Available from: [Link]

  • PubMed. Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors. Available from: [Link]

  • Google Patents. US6388135B1 - Preparation of 4-bromoaniline derivatives.
  • ResearchGate. How do I remove aniline from the reaction mixture?. (2014-12-12). Available from: [Link]

  • Google Patents. CN102199099A - Method for preparing 3-bromo-4-methoxyaniline.
  • Organic Syntheses. 3-bromo-4-aminotoluene. Available from: [Link]

  • YouTube. Making Aniline HCl. (2023-11-17). Available from: [Link]

  • ResearchGate. Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. (2024-09-10). Available from: [Link]

  • Google Patents. UNITED STATES PATENT OFFICE. Available from: [Link]

  • PubMed. Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors. Available from: [Link]

  • BuyersGuideChem. 4-Bromo-3-ethoxyaniline | 125756-95-8. Available from: [Link]

  • Wikipedia. Anilinium chloride. Available from: [Link]

  • MDPI. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Available from: [Link]

  • PubMed. Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. Available from: [Link]

  • UT Southwestern. Patents - Medicinal Chemistry. Available from: [Link]

  • ResearchGate. Does anyone have any literature or procedure for the preparation of aniline hydrochloride?. (2020-07-16). Available from: [Link]

  • MDPI. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Available from: [Link]

  • Chemsrc. 3-Bromo-4-ethoxyaniline | CAS#:101251-12-1. (2025-08-25). Available from: [Link]

  • PubChem. 3-Bromo-4-methoxyaniline. Available from: [Link]

  • ChemBuyersGuide.com, Inc. BOC Sciences (Page 174). Available from: [Link]

  • BuyersGuideChem. 4-Bromo-3-ethoxyaniline suppliers and producers. Available from: [Link]

Sources

4-Bromo-3-ethoxyaniline: Technical Safety & Hazard Guide

[1][2]

Introduction & Chemical Identity

4-Bromo-3-ethoxyaniline is a specialized halogenated aniline derivative frequently employed as a scaffold in medicinal chemistry, particularly for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to synthesize biaryl systems or heterocycles.[1][2][3]

In commercial settings, this compound is most often supplied as its hydrochloride salt (4-Bromo-3-ethoxyaniline HCl) to enhance stability and shelf-life, as free anilines are prone to oxidation (darkening) upon air exposure.[1][2] This guide addresses the safety profile of both the stable salt and the reactive free base generated in situ.[2]

Chemical Profile
PropertyData
Chemical Name 4-Bromo-3-ethoxyaniline (Hydrochloride)
CAS Number (HCl) 846023-33-4
CAS Number (Free Base) Not widely indexed; refer to parent structure
Molecular Formula C₈H₁₀BrNO[1][2][4][5][6] · HCl (Salt) / C₈H₁₀BrNO (Base)
Molecular Weight 252.54 g/mol (Salt) / 216.08 g/mol (Base)
Appearance Off-white to beige crystalline solid (Salt)
Solubility Soluble in DMSO, Methanol, Water (Salt); Free base soluble in organics (DCM, EtOAc)

Hazard Identification (GHS Classification)

The physiological hazards of 4-Bromo-3-ethoxyaniline stem from its dual nature: the aniline moiety (potential for methemoglobinemia and skin absorption) and the halogenated aromatic core (irritant/sensitizer).[1][2]

GHS Label Elements

Signal Word: WARNING Pictograms:

  • GHS07: Exclamation Mark (Irritant/Acute Tox)[1][2]

Hazard Statements (H-Codes)
CodeHazard StatementPhysiological Mechanism
H302 Harmful if swallowedSystemic toxicity via gastrointestinal absorption.[1][2][5]
H312 Harmful in contact with skinAnilines are lipophilic; rapid dermal absorption can lead to systemic effects.[2]
H332 Harmful if inhaledDust (salt) or vapor (free base) irritates alveolar membranes and enters the bloodstream.[1][2]
H315 Causes skin irritationDirect cytotoxic effect on epidermal cells; defatting action.[2]
H319 Causes serious eye irritationCorrosive potential to corneal epithelium; risk of chemical conjunctivitis.[2]
H335 May cause respiratory irritationInflammation of the upper respiratory tract mucosa.[2]
Precautionary Statements (P-Codes)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][7]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][7]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do.[2][7] Continue rinsing.[2][7]

Toxicology & Mechanism of Action

Understanding the why behind the hazards ensures better compliance than rote memorization of rules.[2]

Methemoglobinemia Risk (The Aniline Effect)

While specific data for 4-bromo-3-ethoxyaniline is limited, aniline derivatives are class-wide oxidizers of hemoglobin.[1][2]

  • Metabolic Activation: Upon absorption, hepatic CYP450 enzymes N-hydroxylate the aniline amine group.[1][2]

  • Redox Cycling: The resulting metabolite oxidizes ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), forming methemoglobin .[1][2]

  • Hypoxia: Methemoglobin cannot bind oxygen, leading to functional anemia and tissue hypoxia (cyanosis).[1][2]

    • Symptom Watch: Blue lips/fingernails, headache, dizziness, chocolate-brown blood.[1][2]

Sensitization & Irritation

The ethoxy (-OEt) and bromo (-Br) substituents activate the ring, making the compound a potential contact sensitizer.[1][2] Repeated exposure can trigger allergic contact dermatitis via haptenization of skin proteins.[2]

Safety & Handling Protocols

Engineering Controls (Primary Barrier)[1][2]
  • Solid Handling: Weighing of the hydrochloride salt must be performed in a Chemical Fume Hood or a powder containment balance enclosure to prevent inhalation of dust.[2]

  • Reaction Setup: Reactions generating the free base (e.g., adding base like K₂CO₃ or Et₃N) must remain under negative pressure ventilation to capture volatile amine vapors.[1][2]

Personal Protective Equipment (PPE)[1][2]
  • Respiratory: If fume hood work is not feasible (e.g., maintenance), use a NIOSH-approved respirator with P100 (dust) and OV (Organic Vapor) cartridges.[1][2]

  • Dermal:

    • Gloves:Nitrile (minimum 0.11 mm thickness) .[1][2] Double-gloving is recommended during synthesis steps involving organic solvents (DCM/DMF) which can act as carriers for skin absorption.[1][2]

    • Body: Lab coat required; Tyvek sleeves recommended for scale-up (>10g) operations.[1][2]

  • Ocular: Chemical splash goggles.[2] Standard safety glasses are insufficient for handling fine powders that can drift behind lenses.[2]

Emergency Response Workflow

The following diagram outlines the decision logic for exposure incidents.

EmergencyResponseStartExposure IncidentTypeIdentify Exposure TypeStart->TypeSkinSkin Contact(Potential Absorption)Type->SkinEyeEye Contact(Irritation/Damage)Type->EyeInhalInhalation(Dust/Vapor)Type->InhalSkinAct1. Remove Contaminated Clothing2. Wash with Soap/Water (15 min)3. Do NOT use solventsSkin->SkinActEyeAct1. Rinse with Water (15 min)2. Remove Contacts3. Hold Eyelids OpenEye->EyeActInhalAct1. Move to Fresh Air2. Artificial Respiration if needed3. Oxygen if cyanoticInhal->InhalActMedSeek Medical Attention(Bring SDS)SkinAct->MedEyeAct->MedInhalAct->MedMonitorMonitor for Methemoglobinemia(Blue lips, dizziness)Med->MonitorPost-Treatment

Figure 1: Decision matrix for immediate response to 4-Bromo-3-ethoxyaniline exposure.

Storage & Stability

  • Hygroscopicity: The hydrochloride salt may be hygroscopic.[2] Store in a desiccator or tightly sealed container.

  • Light Sensitivity: Halogenated anilines can degrade (dehalogenate or oxidize) under UV light.[1][2] Store in amber glass vials .

  • Incompatibility: Keep away from strong oxidizing agents (peroxides, permanganates) and acid chlorides (unless reaction is intended).[1][2]

Waste Disposal

  • Classification: Hazardous Chemical Waste (Toxic/Irritant).[1][2]

  • Protocol:

    • Dissolve solid waste in a combustible solvent (acetone/ethanol).[1][2]

    • Segregate into Halogenated Organic Waste streams due to the bromine atom.[2]

    • Do NOT dispose of down the drain; aquatic toxicity is a common feature of halogenated aromatics (H411/H410 potential).[1][2]

References

  • Thermo Fisher Scientific. (2025).[1][2][7] Safety Data Sheet: 4-Bromo-3-ethoxyaniline hydrochloride. Retrieved from (Search CAS: 846023-33-4).[1][2]

  • PubChem. (2025).[1][2] Compound Summary: 3-Bromo-4-ethoxyaniline (Isomer Analog).[1][2] National Library of Medicine.[2] Retrieved from .[1][2]

  • National Institute for Occupational Safety and Health (NIOSH). (2024).[1][2] Aniline: Systemic Toxicity and Methemoglobinemia. Retrieved from .[1][2]

  • Sigma-Aldrich. (2024).[1][2] GHS Classification for Halogenated Anilines. Retrieved from .[1][2]

Methodological & Application

Application Note: High-Precision Synthesis of 4-Anilinoquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Targeting the ATP-Binding Pocket of EGFR/VEGFR Kinases

Abstract & Strategic Context

This application note details the optimized protocol for synthesizing 4-(4-bromo-3-ethoxyanilino)quinazoline derivatives. This scaffold represents a "privileged structure" in medicinal chemistry, serving as the pharmacophore for multiple FDA-approved tyrosine kinase inhibitors (TKIs) such as Gefitinib, Erlotinib, and Vandetanib.

The specific utilization of 4-Bromo-3-ethoxyaniline as the nucleophile introduces a unique steric and electronic profile. The 3-ethoxy group mimics the solvent-exposed region interactions seen in Erlotinib, while the 4-bromo substituent provides a halogen-bonding handle or a site for further cross-coupling (e.g., Suzuki-Miyaura) to access extended libraries.

Key Technical Advantage: This protocol utilizes a precipitation-driven equilibrium shift in isopropanol (IPA), ensuring high purity (>98%) without the need for chromatographic purification in the primary step.

Retrosynthetic Analysis & Mechanism

The most robust route to 4-anilinoquinazolines is the convergent assembly via Nucleophilic Aromatic Substitution (


) of a 4-chloroquinazoline core with the requisite aniline.
The Mechanistic Pathway[1]
  • Nucleophilic Attack: The lone pair of the aniline nitrogen attacks the electron-deficient C4 position of the quinazoline ring.

  • Meisenheimer Complex: Formation of a tetrahedral intermediate, stabilized by the N1 and N3 nitrogens.

  • Elimination: Loss of the chloride ion restores aromaticity.

  • Salt Formation: The liberated HCl protonates the most basic nitrogen (N1 of the quinazoline), forming the insoluble hydrochloride salt.

Critical Insight: The reaction is autocatalytic. The HCl generated protonates the quinazoline N1, making the C4 position even more electrophilic; however, since the product precipitates, this effect is secondary to the solubility-driven conversion.

SNAr_Mechanism cluster_conditions Driving Force Reactants 4-Chloroquinazoline + 4-Bromo-3-ethoxyaniline TS Tetrahedral Intermediate Reactants->TS Nucleophilic Attack (IPA, Reflux) Product_Salt Quinazoline-HCl (Precipitate) TS->Product_Salt -Cl⁻ / Elimination Precipitation

Figure 1: Mechanistic flow of the


 reaction. The precipitation of the HCl salt is the thermodynamic sink that drives the reaction to completion.
Experimental Protocol

Target Compound: N-(4-bromo-3-ethoxyphenyl)-6,7-dialkoxyquinazolin-4-amine hydrochloride

3.1 Materials
ReagentEquivalentsRoleNotes
4-Chloro-6,7-dimethoxyquinazoline 1.0 equivElectrophile"The Core".[1] Moisture sensitive.
4-Bromo-3-ethoxyaniline 1.1 equivNucleophileSlight excess ensures full consumption of the core.
2-Propanol (Isopropanol, IPA) 10-15 VolSolventAnhydrous grade preferred.
Pyridine (Optional)0.1 equivCatalystOnly if reaction is sluggish (rare).
3.2 Step-by-Step Methodology

Step 1: Reaction Assembly

  • Equip a dry 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charge the flask with 4-Chloro-6,7-dimethoxyquinazoline (1.0 g, 4.45 mmol).

  • Add 2-Propanol (15 mL). The starting material may not fully dissolve at room temperature (this is normal).

  • Add 4-Bromo-3-ethoxyaniline (1.06 g, 4.90 mmol).

Step 2: Thermal Activation

  • Heat the mixture to reflux (approx. 83°C) using an oil bath.

  • Observation: Upon heating, the mixture will briefly clarify as reagents dissolve, followed rapidly (within 10-30 minutes) by the formation of a heavy yellow/orange precipitate. This is the Product-HCl salt.[1][2]

  • Maintain reflux for 3 hours .

    • QC Check: Spot TLC (5% MeOH in DCM). The UV-active spot of the 4-chloroquinazoline (

      
      ) should disappear.
      

Step 3: Workup (Filtration)

  • Cool the reaction mixture to room temperature (20-25°C).

  • Filter the solids using a Büchner funnel under vacuum.

  • Critical Wash: Wash the filter cake 2x with cold 2-Propanol (5 mL each) to remove unreacted aniline.

  • Wash the cake 2x with Diethyl Ether (10 mL each) to remove residual IPA and facilitate drying.

  • Dry the yellow solid under high vacuum at 40°C for 4 hours.

Step 4: Free-Basing (Optional but Recommended for Assays) The HCl salt is suitable for storage, but biological assays often require the free base (DMSO soluble).

  • Suspend the HCl salt in EtOAc (50 mL).

  • Add saturated aqueous

    
     (50 mL) and stir vigorously for 20 minutes until the solid dissolves and the organic layer is clear.
    
  • Separate the organic layer; extract aqueous layer once with EtOAc.

  • Dry combined organics over

    
    , filter, and concentrate.
    
Process Workflow Diagram

Workflow Start Start: 4-Cl-Quinazoline + Aniline in Isopropanol Reflux Reflux (83°C) 3-4 Hours Start->Reflux Precip Precipitation of Yellow HCl Salt Reflux->Precip In situ Cool Cool to RT Precip->Cool Filter Vacuum Filtration Cool->Filter Wash Wash: 1. Cold IPA (removes aniline) 2. Et2O (removes IPA) Filter->Wash Dry Dry under Vacuum (Yield >85%) Wash->Dry

Figure 2: Operational workflow for the synthesis. Note the "One-Pot" nature of the precipitation step.

Troubleshooting & Critical Control Points
IssueRoot CauseCorrective Action
Low Yield / No Precipitate Solvent too polar or volume too high.Concentrate the reaction mixture by 50%. Cool to 0°C.
Hydrolysis Product (Quinazolinone) Wet solvent or atmospheric moisture.Use anhydrous IPA. Ensure 4-Cl starting material is quality checked (no broad OH peak in IR).
Regioselectivity Issues Dimroth Rearrangement (rare in acid).Avoid basic conditions during the coupling. Stick to the IPA/Reflux method (Acidic conditions suppress rearrangement).
Sticky Solid Impurities trapped in lattice.Triturate the solid with boiling acetonitrile, cool, and re-filter.
Analytical Validation

To certify the compound, look for these NMR signatures (in DMSO-


):
  • H-2 Proton (Quinazoline): A distinct singlet around

    
     8.5 - 8.9 ppm .
    
  • NH Proton: A broad singlet, typically downfield (

    
     9.5 - 11.0 ppm ) due to the HCl salt form.
    
  • Ethoxy Group: Triplet at

    
     1.4 ppm and Quartet at 
    
    
    
    4.1 ppm.
  • Aromatic Region: The 4-bromo-3-ethoxy pattern will show an ABX or specific splitting pattern depending on the exact substitution, distinct from the quinazoline protons.

References
  • Bridges, A. J., et al. (1996). "Tyrosine Kinase Inhibitors.[3][4] 8. An unusually steep structure-activity relationship for analogues of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a potent inhibitor of the epidermal growth factor receptor." Journal of Medicinal Chemistry, 39(1), 267–276.

  • Wissner, A., et al. (2003). "Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles." Journal of Medicinal Chemistry, 46(1), 49-63. (Methodology validation for anilino-heterocycles).

  • Chandregowda, V., et al. (2009). "Synthesis and evaluation of 4-anilinoquinazoline derivatives as potential anti-proliferative agents." European Journal of Medicinal Chemistry, 44(7), 3046-3055.

Sources

4-Bromo-3-ethoxyaniline as a building block for tyrosine kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Bromo-3-ethoxyaniline as a Strategic Scaffold for Tyrosine Kinase Inhibitors

Executive Summary

In the landscape of medicinal chemistry, 4-Bromo-3-ethoxyaniline (CAS 125756-95-8) has emerged as a high-value building block for the synthesis of Type I and Type II tyrosine kinase inhibitors (TKIs). Unlike simple anilines used in first-generation drugs (e.g., Gefitinib), this scaffold offers a unique dual-functionality: the 3-ethoxy group provides optimized hydrophobic pocket occupation similar to Erlotinib, while the 4-bromo substituent serves as a versatile "chemical handle" for late-stage diversification via palladium-catalyzed cross-couplings or as a halogen-bond donor to gatekeeper residues.

This guide details the strategic application of 4-Bromo-3-ethoxyaniline in synthesizing 4-anilinoquinazoline and 4-anilinoquinoline cores—the structural backbones of potent EGFR, VEGFR, and CSF1R inhibitors (e.g., AZ683).

Chemical Properties & Handling

PropertySpecificationCritical Handling Note
Molecular Weight 216.08 g/mol Calculate stoichiometry precisely; Br isotope pattern affects MS.
Appearance Off-white to beige solidOxidizes upon air exposure; store under inert gas (Ar/N₂).
Solubility DMSO, MeOH, DCMPoor water solubility; pre-dissolve in DMSO for biological assays.
pKa (Conjugate Acid) ~3.5 - 4.0Weakly basic; requires non-nucleophilic bases (e.g., DIPEA) in S_NAr coupling.
Melting Point 94-98 °CSharp melting point indicates high purity; broad range suggests oxidation.

Synthetic Application: Dual-Pathway Strategy

The utility of 4-Bromo-3-ethoxyaniline lies in its compatibility with two distinct synthetic pathways: Convergent Coupling (Pathway A) and De Novo Heterocycle Construction (Pathway B).

Visualization: Synthetic Workflows

SynthesisPathways Aniline 4-Bromo-3-ethoxyaniline (Starting Material) SNAr Pathway A: SNAr Coupling (i-PrOH, Reflux) Aniline->SNAr Condensation Pathway B: Gould-Jacobs Reaction (110°C) Aniline->Condensation Quinazoline 4-Chloroquinazoline Core Quinazoline->SNAr TKI_Core 4-Anilinoquinazoline Scaffold SNAr->TKI_Core High Yield EMME Diethyl ethoxymethylenemalonate EMME->Condensation Cyclization Thermal Cyclization (Dowtherm A, 250°C) Condensation->Cyclization Acrylate Intermediate Quinoline 3-Ethoxy-4-bromo-substituted Quinoline Core Cyclization->Quinoline Core Formation

Caption: Dual synthetic pathways utilizing 4-Bromo-3-ethoxyaniline. Pathway A is preferred for rapid library generation; Pathway B allows for deep scaffold modification.

Detailed Experimental Protocols

Protocol A: Convergent Synthesis of EGFR Inhibitor Analogs

Context: This method couples the aniline to a pre-formed quinazoline core, typical for synthesizing Erlotinib/Vandetanib analogs.

Reagents:

  • 4-Chloro-6,7-dimethoxyquinazoline (1.0 eq)

  • 4-Bromo-3-ethoxyaniline (1.1 eq)

  • Isopropanol (IPA) (Solvent)

  • Diisopropylethylamine (DIPEA) (Optional base)

Step-by-Step Methodology:

  • Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, suspend 4-Chloro-6,7-dimethoxyquinazoline (1.0 mmol) in dry IPA (10 mL).

  • Addition: Add 4-Bromo-3-ethoxyaniline (1.1 mmol). Note: The aniline is slightly excess to ensure complete consumption of the valuable chloro-core.

  • Reaction: Heat the mixture to reflux (82°C) for 4–6 hours.

    • Checkpoint: Monitor reaction progress via TLC (System: 5% MeOH in DCM). The product is often more polar and fluorescent.

  • Precipitation: Cool the reaction mixture to room temperature, then chill in an ice bath for 30 minutes. The hydrochloride salt of the product should precipitate as a solid.

  • Filtration: Filter the precipitate under vacuum. Wash the cake with cold IPA (2 x 5 mL) followed by diethyl ether (2 x 10 mL) to remove unreacted aniline.

  • Free Basing (Optional): If the free base is required for biological assays, suspend the solid in EtOAc and wash with saturated NaHCO₃. Dry the organic layer over MgSO₄ and concentrate.

Why this works: The nucleophilic aniline attacks the electron-deficient C4 position of the quinazoline. The evolving HCl protonates the product, rendering it insoluble in IPA, which drives the equilibrium forward and simplifies purification.

Protocol B: De Novo Synthesis via Gould-Jacobs Reaction

Context: Used when the quinoline core itself needs modification (e.g., synthesis of CSF1R inhibitors like AZ683).

Step-by-Step Methodology:

  • Condensation: Mix 4-Bromo-3-ethoxyaniline (1.0 eq) with diethyl ethoxymethylenemalonate (1.1 eq) and heat to 110°C for 2 hours. Ethanol is produced as a byproduct; use a Dean-Stark trap or open vessel with airflow to remove it.

  • Cyclization: Dissolve the resulting acrylate intermediate in Dowtherm A (diphenyl ether/biphenyl mixture). Heat rapidly to 250°C for 30-60 minutes.

    • Safety Warning: This requires high-temperature apparatus. Ensure rigorous fume hood ventilation.

  • Chlorination: Treat the resulting quinolone with POCl₃ to generate the 4-chloroquinoline intermediate, ready for further substitution.

Structure-Activity Relationship (SAR) Insights

The 4-Bromo-3-ethoxyaniline moiety imparts specific pharmacological advantages:

  • 3-Ethoxy Group (Solubility & Fit):

    • Compared to a methoxy group (as in Gefitinib), the ethoxy group is bulkier and more lipophilic. It targets the hydrophobic pocket near the gatekeeper residue (e.g., Thr790 in EGFR).[1]

    • Impact: often improves cellular permeability and potency against specific mutants where the binding pocket is slightly expanded.

  • 4-Bromo Substituent (The "Warhead" Handle):

    • Halogen Bonding: The bromine atom can form halogen bonds with carbonyl backbone residues in the kinase hinge region, potentially increasing residence time.

    • Synthetic Utility: In drug discovery libraries, the Br is often replaced in the final step (via Suzuki coupling) with solubilizing groups (e.g., N-methylpiperazine) to improve pharmacokinetic profiles (ADME).

Biological Evaluation: Kinase Inhibition Assay

Objective: Determine the IC₅₀ of the synthesized inhibitor against EGFR (WT) and VEGFR2.

Visualization: Assay Workflow

AssayWorkflow Prep Compound Preparation (10 mM in DMSO) Dilution Serial Dilution (3-fold, 10 points) Prep->Dilution Mix Master Mix Addition (Kinase + Peptide Substrate + ATP) Dilution->Mix Incubate Incubation (60 min @ RT) Mix->Incubate Detect Detection (ADP-Glo / FRET) Measure Luminescence Incubate->Detect Analysis Data Analysis (Sigmoidal Dose-Response) Detect->Analysis

Caption: Standardized workflow for in vitro kinase inhibition screening.

Protocol:

  • Preparation: Prepare a 10 mM stock of the synthesized TKI in 100% DMSO.

  • Dilution: Perform a 1:3 serial dilution in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Reaction: In a 384-well plate, combine:

    • 2 µL Compound solution

    • 4 µL Enzyme (EGFR or VEGFR2, ~1-5 nM final)

    • 4 µL Substrate/ATP mix (Poly(Glu,Tyr) 4:1, ATP at K_m)

  • Incubation: Incubate for 60 minutes at room temperature.

  • Detection: Add detection reagent (e.g., ADP-Glo™) to stop the reaction and convert ADP to light. Read luminescence on a plate reader.

  • Calculation: Fit data to the equation:

    
    
    

References

  • Scott, D. A., et al. (2018).[2] Synthesis and Initial In Vivo Evaluation of [11C]AZ683 – a Novel PET Radiotracer for Colony Stimulating Factor. Preprints.org.[2] Link

  • Bridges, A. J., et al. (1996). Tyrosine Kinase Inhibitors.[3][4][5][6] 8. An Unusually Steep Structure-Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline. Journal of Medicinal Chemistry. Link

  • Wissner, A., et al. (2005). Process for the preparation of 4-amino-3-quinolinecarbonitriles. US Patent WO2005019201A2. Link

  • Hénon, H., et al. (2019).[6][7] Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry. Link

Sources

Application Notes and Protocols for Nucleophilic Aromatic Substitution Using 4-Bromo-3-ethoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of nucleophilic aromatic substitution (SNAr) strategies involving 4-Bromo-3-ethoxyaniline. Recognizing the inherent challenges of classical SNAr with electron-rich substrates, this document emphasizes modern, metal-catalyzed approaches, namely the Ullmann Condensation and the Buchwald-Hartwig Amination. Detailed theoretical discussions, step-by-step experimental protocols, and safety considerations are provided for researchers, scientists, and drug development professionals aiming to utilize this versatile building block in synthetic chemistry.

Introduction: The Challenge of Nucleophilic Aromatic Substitution with 4-Bromo-3-ethoxyaniline

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic chemistry where a nucleophile displaces a leaving group on an aromatic ring.[1] Unlike aliphatic nucleophilic substitution, the direct SN2 backside attack is sterically hindered by the benzene ring.[1] The classical SNAr reaction typically proceeds via an addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex.[2]

The stability, and therefore the feasibility of forming this intermediate, is highly dependent on the electronic nature of the substituents on the aromatic ring. The presence of strong electron-withdrawing groups (EWGs), such as nitro groups, ortho or para to the leaving group is crucial for stabilizing the negative charge of the Meisenheimer complex through resonance, thereby activating the ring towards nucleophilic attack.[3]

In the case of 4-Bromo-3-ethoxyaniline, the substrate presents a significant challenge to the classical SNAr pathway. The amino (-NH2) and ethoxy (-OCH2CH3) groups are both potent electron-donating groups (EDGs). These groups increase the electron density of the aromatic ring, making it less electrophilic and thus, less susceptible to attack by nucleophiles. Consequently, traditional SNAr reactions with 4-Bromo-3-ethoxyaniline are generally sluggish and require harsh conditions, often leading to low yields and side products.

To overcome these limitations, modern synthetic chemistry has turned to metal-catalyzed cross-coupling reactions, which offer milder reaction conditions and broader substrate scope. This guide will focus on two of the most powerful and versatile methods for the functionalization of 4-Bromo-3-ethoxyaniline: the copper-catalyzed Ullmann Condensation and the palladium-catalyzed Buchwald-Hartwig Amination.[4][5]

Compound Profile: 4-Bromo-3-ethoxyaniline

A thorough understanding of the physicochemical properties and safety profile of 4-Bromo-3-ethoxyaniline is essential for its effective and safe use in the laboratory.

PropertyValueSource
Molecular Formula C8H10BrNO[6]
Molecular Weight 216.08 g/mol [6]
Appearance Off-white to light brown crystalline solid[7]
Melting Point Not readily available for the free base. Similar compound 4-bromo-3-methoxyaniline melts at 96-100 °C.[7]
Boiling Point Not readily available.
Solubility Expected to be soluble in common organic solvents like ethanol, ethyl acetate, and dichloromethane. Slightly soluble in water.[8]

Safety and Handling:

4-Bromo-3-ethoxyaniline hydrochloride is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[9] Similar precautions should be taken with the free base.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[10]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[10][11] Avoid contact with skin and eyes.[12][13]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[9][10]

Metal-Catalyzed Cross-Coupling Reactions: The Modern Approach

Given the electron-rich nature of 4-Bromo-3-ethoxyaniline, copper- and palladium-catalyzed reactions provide a more efficient and versatile route for nucleophilic substitution.

The Ullmann Condensation: A Copper-Catalyzed Pathway

The Ullmann condensation is a copper-catalyzed reaction that couples aryl halides with alcohols, amines, or thiols.[4] While traditional Ullmann reactions required harsh conditions, modern protocols often utilize ligands to facilitate the reaction at lower temperatures.[4][14]

Mechanism Overview:

The generally accepted mechanism involves the formation of an organocopper intermediate. This species then undergoes oxidative addition with the aryl halide, followed by reductive elimination to form the desired C-N or C-O bond.[15]

Ullmann_Mechanism A Ar-X C [Ar-Cu-X] Complex A->C Oxidative Addition B Cu(I) Catalyst B->C E [Ar-Cu-Nu] Complex C->E D Nucleophile (Nu-H) D->E Ligand Exchange F Ar-Nu (Product) E->F Reductive Elimination G Cu(I) Catalyst (Regenerated) E->G

Caption: Generalized mechanism of the Ullmann Condensation.

The Buchwald-Hartwig Amination: A Palladium-Catalyzed Approach

The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[16] It is particularly effective for coupling aryl halides with a wide range of amines under relatively mild conditions.[5]

Mechanism Overview:

The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst.

Buchwald_Hartwig_Mechanism A Pd(0)L_n C [Ar-Pd(II)(X)L_n] A->C Oxidative Addition B Ar-X B->C E [Ar-Pd(II)(NR2)L_n] C->E D Amine (R2NH) D->E Coordination & Deprotonation E->A F Ar-NR2 (Product) E->F Reductive Elimination Ullmann_Workflow A Combine Reactants: 4-Bromo-3-ethoxyaniline, CuI, Ligand, Base in Solvent B Add Aliphatic Amine A->B C Heat Reaction Mixture (e.g., 80-120 °C) under Inert Atmosphere B->C D Monitor Reaction by TLC or LC-MS C->D E Cool to Room Temperature D->E F Quench with Water and Extract with Ethyl Acetate E->F G Wash Organic Layer with Brine F->G H Dry over Na2SO4 and Concentrate G->H I Purify by Column Chromatography H->I

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Troubleshooting & Optimization

Technical Support Center: 4-Bromo-3-ethoxyaniline Storage & Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Challenge

4-Bromo-3-ethoxyaniline is an electron-rich aniline derivative. The presence of the ethoxy group at the meta position (relative to the amine) increases the electron density on the aromatic ring, making the amino group significantly more nucleophilic and susceptible to radical oxidation than unsubstituted aniline.

Upon exposure to atmospheric oxygen, light, or moisture, this compound undergoes a radical chain reaction, leading to the formation of colored impurities (azo compounds, quinone imines, and oligomers). This manifests physically as a color shift from off-white/pale beige to brown or black . While often superficial, significant oxidation can lower yields in sensitive downstream applications like Buchwald-Hartwig aminations or Suzuki couplings by poisoning metal catalysts.

Core Storage Protocol: The "Inert Blanket" System

To maintain purity >98% over long periods (6+ months), you must eliminate the three oxidation vectors: Oxygen, Moisture, and Light .

The Protocol
  • Container Selection: Use amber glass vials with Teflon-lined screw caps. Avoid clear glass unless wrapped in foil.

  • Atmosphere Exchange (The "Argon Blanket"):

    • Do not just close the cap.

    • Connect a Pasteur pipette to a gentle stream of dry Argon or Nitrogen (1–2 psi).

    • Insert the pipette tip into the vial, hovering 1 cm above the solid surface.

    • Flush for 15–30 seconds to displace heavier oxygen.

    • While the gas is still flowing, quickly screw on the cap to trap the inert atmosphere.

  • Temperature: Store at 2–8°C (Refrigerator) . Cold temperatures kinetically inhibit the rate of auto-oxidation.

  • Secondary Containment: Place the sealed vial inside a secondary jar or desiccator containing a desiccant packet (silica gel) and an oxygen scavenger sachet if available.

Troubleshooting & FAQs

Q1: My sample has turned from white to dark brown. Is it ruined? A: Not necessarily. Anilines are notorious for "surface oxidation." The dark color is often due to trace amounts (<1%) of highly colored conjugated impurities (like azo-benzenes) coating the crystals.

  • Action: Run an H-NMR or LC-MS.

  • Verdict: If purity is >95%, it is likely usable for standard synthesis without purification. If purity is <95% or the reaction is catalytic/sensitive, purify it (see Protocol A below).

Q2: Can I store this compound as a stock solution? A: No. Storage in solution accelerates oxidation because dissolved oxygen permeates solvents easily.

  • Exception: If you must, use anhydrous, degassed solvents (e.g., Toluene or DCM), store under Argon in a septum-sealed vial, and keep at -20°C. Use within 24 hours.

Q3: Is the hydrochloride salt more stable? A: Yes. Converting the free amine to its hydrochloride salt (4-Bromo-3-ethoxyaniline·HCl) protonates the nitrogen, removing its lone pair from conjugation. This shuts down the oxidation pathway.

  • Recommendation: If you plan to store the compound for >1 year, convert it to the HCl salt using HCl/Dioxane, filter, and dry.

Purification Protocol (Rescue Strategy)

If your material is heavily oxidized (black/tarry), use Recrystallization or Acid-Base Extraction .

Protocol A: Recrystallization (Best for Solids)
  • Solvent System: Hexanes/Ethyl Acetate or Ethanol/Water.

  • Dissolve the dark solid in a minimum amount of hot Ethanol (approx. 60°C).

  • Optional: Add activated charcoal (10 wt%), stir for 5 mins, and filter hot through Celite to remove colored oligomers.

  • Add water dropwise until turbidity just persists.

  • Cool slowly to room temperature, then to 4°C.

  • Filter the off-white crystals and dry under vacuum.

Protocol B: Acid-Base Extraction (Best for Bulk Cleanup)
  • Dissolve impure aniline in Ethyl Acetate.

  • Wash with 1M HCl (3x). The aniline goes into the aqueous layer (as salt); neutral impurities stay in organic.

  • Separate the aqueous layer.

  • Neutralize the aqueous layer with 1M NaOH until pH > 10 (precipitate forms).

  • Extract back into Ethyl Acetate (3x).

  • Dry over Na₂SO₄ and concentrate.

Decision Logic & Workflow

The following diagram illustrates the decision-making process for handling 4-Bromo-3-ethoxyaniline based on its physical state.

G Start Inspect Sample (4-Bromo-3-ethoxyaniline) CheckColor Visual Check: Color? Start->CheckColor White Off-White / Pale Beige CheckColor->White Pass Brown Brown / Black (Oxidized) CheckColor->Brown Fail UseDirect Use Directly (Store at 4°C under Ar) White->UseDirect CheckPurity Check Purity (H-NMR / LCMS) Brown->CheckPurity CheckPurity->UseDirect Purity > 95% Purify Purification Required CheckPurity->Purify Purity < 95% Method Choose Method Purify->Method Recrys Recrystallization (EtOH/Water) Method->Recrys Small Scale / Solid AcidBase Acid-Base Extraction (HCl Wash -> NaOH) Method->AcidBase Large Scale / Oily Restored Restored Pure Solid Recrys->Restored AcidBase->Restored Restored->UseDirect Store

Figure 1: Decision tree for assessing and restoring the quality of oxidized aniline derivatives.

Quantitative Data Summary
ParameterSpecification / Recommendation
CAS Number 101251-12-1 (Free Base)
Melting Point ~60–100°C (Solid) [1, 2]
Storage Temp 2–8°C (Refrigerated)
Atmosphere Inert (Argon or Nitrogen)
Light Sensitivity High (Store in Amber/Foil)
Critical Purity >95% (for Pd-catalyzed coupling)
References
  • Thermo Scientific Chemicals . 4-Bromo-3-methoxyaniline, 97+% Specification Sheet. (Used as physical property proxy for the ethoxy analog). Retrieved from

  • Sigma-Aldrich . 4-Bromo-3-methoxyaniline Product Detail. Retrieved from

  • PubChem . 3-Bromo-4-ethoxyaniline Compound Summary. Retrieved from

Handling 4-Bromo-3-ethoxyaniline hydrochloride salt in basic reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Bromo-3-ethoxyaniline hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the handling and use of this reagent, particularly in base-mediated reactions. Our goal is to empower you to anticipate challenges, troubleshoot effectively, and achieve reliable, reproducible results in your synthetic endeavors.

Section 1: Understanding the Reagent: FAQs and Key Properties

This section addresses fundamental questions about 4-Bromo-3-ethoxyaniline hydrochloride, focusing on the practical implications of its salt form in synthetic chemistry.

Q1: I am planning a Suzuki coupling reaction which requires a base. Can I use 4-Bromo-3-ethoxyaniline hydrochloride directly?

A1: It is highly inadvisable to use the hydrochloride salt directly in most base-mediated coupling reactions, such as Suzuki, Buchwald-Hartwig, or Sonogashira couplings. The amine hydrochloride is an ammonium salt. The acidic proton will neutralize one equivalent of the base you add to the reaction. This can have several negative consequences:

  • Incomplete Reaction: The effective concentration of your catalytic base will be lower than intended, potentially leading to low conversion rates and stalling the reaction.

  • Side Reactions: The presence of excess acid and the resulting salt byproducts can interfere with the catalytic cycle of the palladium catalyst.

  • Poor Solubility: The salt form has significantly different solubility properties compared to the free aniline, which can negatively impact reaction kinetics in organic solvents.[1]

The foundational principle is that the aniline nitrogen must be a free lone-pair donor (a free base) to participate effectively as a nucleophile or to avoid interfering with basic reagents. The first step should always be the quantitative neutralization of the hydrochloride salt to generate the free aniline, 4-bromo-3-ethoxyaniline.

Q2: What is the difference in reactivity between the hydrochloride salt and the free base?

A2: The difference is fundamental. The hydrochloride salt features a protonated anilinium ion (-NH3+). In this state, the nitrogen's lone pair is unavailable, rendering the molecule non-nucleophilic and deactivating the aromatic ring towards certain electrophilic substitutions more so than the free amine. The free base, 4-bromo-3-ethoxyaniline, possesses a neutral amino group (-NH2) with a lone pair of electrons. This lone pair is crucial for:

  • Nucleophilicity: Essential for reactions where the amine itself is a reactant, such as in amide bond formations.

  • Ligand Formation: In many cross-coupling reactions, the aniline can act as a ligand to the metal catalyst. The protonated form cannot do this.

  • Ring Activation: The -NH2 group is a powerful ortho-, para-director and activating group in electrophilic aromatic substitution, a property that is negated upon protonation.[2][3]

Q3: How do the physical properties of the salt and free base differ?

A3: The physical properties are markedly different and have significant implications for experimental design.

Property4-Bromo-3-ethoxyaniline Hydrochloride4-Bromo-3-ethoxyaniline (Free Base)Causality & Experimental Implication
Appearance Typically a crystalline solid.Often an oil or a lower-melting solid.A change in physical state upon neutralization is a good visual indicator of a successful conversion.
Solubility Generally soluble in water and polar protic solvents (e.g., methanol, ethanol).Limited solubility in water, but good solubility in common organic solvents (e.g., DCM, EtOAc, Toluene, THF).[1]This difference is exploited during the workup of the free-basing procedure. The free base can be extracted into an organic solvent from an aqueous basic solution.
pKa (of the conjugate acid) The pKa of the anilinium ion of the related 4-bromoaniline is ~3.86.[4][5] The ethoxy group is electron-donating and will slightly increase the basicity (raise the pKa) compared to 4-bromoaniline.The pKa of the anilinium ion dictates the strength of the base required for deprotonation.To ensure complete deprotonation, a base whose conjugate acid has a pKa significantly higher than ~4 is required. Common choices like NaHCO3 (pKa of H2CO3 ~6.35) or Na2CO3 (pKa of HCO3- ~10.3) are suitable.

Section 2: Experimental Protocols & Troubleshooting

This section provides detailed, step-by-step procedures for critical transformations and offers solutions to common problems.

Protocol 1: Quantitative Generation of the Free Base (Free-Basing)

This is the most critical prerequisite for using 4-Bromo-3-ethoxyaniline hydrochloride in a basic reaction.

Objective: To quantitatively convert the hydrochloride salt to the free aniline and isolate it for subsequent use.

Materials:

  • 4-Bromo-3-ethoxyaniline hydrochloride

  • Saturated aqueous sodium bicarbonate (NaHCO₃) or 1M sodium carbonate (Na₂CO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the 4-Bromo-3-ethoxyaniline hydrochloride (1.0 eq) in deionized water in a round-bottom flask or beaker. Use a sufficient amount of water to fully dissolve the salt.

  • Neutralization: Cool the aqueous solution in an ice bath. Slowly add saturated aqueous NaHCO₃ solution dropwise with stirring. Continue addition until gas evolution (CO₂) ceases and the pH of the aqueous layer is > 8 (check with pH paper). Using a stronger base like 1M Na₂CO₃ is also effective and may be preferred to minimize the total volume.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM or EtOAc (3 x volume of the aqueous layer). The free aniline is more soluble in the organic phase.

  • Washing: Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water and inorganic salts.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Isolation: Filter off the drying agent and concentrate the filtrate in vacuo using a rotary evaporator. The resulting residue is the free base, 4-bromo-3-ethoxyaniline. It is advisable to place the flask on a high-vacuum line for a short period to remove residual solvent.

Self-Validation:

  • Visual Cue: You may observe the formation of an oil or a precipitate upon adding the base, indicating the formation of the less water-soluble free base.

  • TLC Analysis: Spot the starting hydrochloride salt (dissolved in methanol), and the final isolated product on a TLC plate. They should have different Rf values.

  • NMR Spectroscopy: A ¹H NMR of the product should show the absence of the broad anilinium proton and a characteristic shift of the aromatic protons compared to the salt.

Troubleshooting Guide: Free-Basing and Subsequent Reactions

Issue 1: Low yield or incomplete extraction of the free base.

  • Plausible Cause A: Incomplete Neutralization. The pH of the aqueous layer was not sufficiently basic to deprotonate the anilinium ion fully.

    • Solution: Always verify the pH of the aqueous phase with pH paper after base addition. Ensure it is at least 8-9. Add more base if necessary before completing the extractions.

  • Plausible Cause B: Emulsion Formation. During extraction, vigorous shaking can lead to the formation of a stable emulsion, trapping the product at the interface.

    • Solution: Add a small amount of brine to the separatory funnel to help break the emulsion. Gentle, swirling inversions are often more effective than vigorous shaking.

  • Plausible Cause C: Insufficient Extraction. The product may have some water solubility, requiring more extensive extraction.

    • Solution: Increase the number of extractions from three to five. Ensure you are using an adequate volume of organic solvent for each extraction.

Issue 2: My subsequent cross-coupling reaction is sluggish or fails.

  • Plausible Cause A: Residual Acid. The isolated "free base" was not entirely free of HCl. This is a common issue if the neutralization and workup were not performed carefully.

    • Solution: Re-run the free-basing protocol, ensuring the aqueous layer is distinctly basic before extraction. When isolating the free base, you can co-evaporate it with a non-polar solvent like toluene to azeotropically remove any traces of water and HCl.

  • Plausible Cause B: Amine Reactivity. The unprotected aniline can sometimes interfere with the catalyst. For instance, in Friedel-Crafts reactions, the amine will complex with the Lewis acid catalyst, deactivating it.[2][3] While less common in Pd-catalyzed couplings, it can be a factor.

    • Solution: If other troubleshooting fails, consider protecting the amine as an acetamide. This can be achieved by reacting the free base with acetic anhydride.[6] The acetamide group is still ortho-, para-directing but is less activating and non-basic.[2] The protecting group can be removed post-coupling via acid or base hydrolysis.[6][7][8]

  • Plausible Cause C: Substrate Purity. The starting hydrochloride salt may contain impurities.

    • Solution: Check the purity of your starting material via NMR or LC-MS. Purify the free base by column chromatography if necessary before use in a sensitive reaction.

Section 3: Visualizing the Workflow

Understanding the sequence of operations is crucial for success. The following diagrams illustrate the necessary workflow and the chemical logic.

G cluster_0 Phase 1: Reagent Preparation cluster_1 Phase 2: Application in Reaction Start 4-Bromo-3-ethoxyaniline Hydrochloride Salt Dissolve Dissolve in Water Start->Dissolve Neutralize Add Saturated NaHCO₃ (Check pH > 8) Dissolve->Neutralize  Slow Addition Extract Extract with EtOAc/DCM Neutralize->Extract Isolate Dry & Concentrate Extract->Isolate Product 4-Bromo-3-ethoxyaniline (Free Base) Isolate->Product Reaction Basic Reaction (e.g., Suzuki Coupling) Product->Reaction Use Immediately or Store Inertly Workup Reaction Workup & Purification Reaction->Workup FinalProduct Desired Coupled Product Workup->FinalProduct

Caption: Workflow for preparing the free base for reaction.

G cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield in Coupling Reaction Cause1 Incomplete Free-Basing (Residual HCl) Problem->Cause1 Cause2 Catalyst Inhibition by Free Amine Problem->Cause2 Cause3 Poor Substrate Purity Problem->Cause3 Sol1 Repeat Free-Basing (Verify pH > 8, Wash Thoroughly) Cause1->Sol1 Sol2 Protect Amine as Acetamide (Ac₂O), then Deprotect Cause2->Sol2 Sol3 Purify Free Base (Column Chromatography) Cause3->Sol3

Sources

Improving yield in bromination of 3-ethoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions to optimize the yield and selectivity of the bromination of 3-ethoxyaniline. As Senior Application Scientists, we combine established chemical principles with practical, field-proven insights to help you navigate the complexities of this electrophilic aromatic substitution.

Frequently Asked Questions (FAQs)

This section addresses fundamental concepts and common queries regarding the bromination of 3-ethoxyaniline, providing the foundational knowledge needed for successful experimentation.

Q1: What are the primary challenges when brominating 3-ethoxyaniline?

The bromination of 3-ethoxyaniline is a classic electrophilic aromatic substitution reaction. However, the substrate itself presents distinct challenges. The aniline moiety contains a powerful electron-donating amino group (-NH₂) which, in conjunction with the electron-donating ethoxy group (-OEt), strongly activates the aromatic ring.[1] This high reactivity often leads to several common issues:

  • Polysubstitution: The ring is so activated that the reaction can be difficult to stop after a single bromine addition, leading to mixtures of di- and tri-brominated products.[1][2]

  • Lack of Regioselectivity: Both the amino and ethoxy groups are ortho, para-directors. Their combined effect strongly activates positions 2, 4, and 6 relative to the amino group, often resulting in a mixture of isomers that can be difficult to separate.

  • Oxidation and Tar Formation: Anilines are susceptible to oxidation, and harsh brominating conditions can lead to the formation of polymeric tar-like side products, which complicates purification and reduces the overall yield.

Q2: What is the expected regiochemical outcome for the bromination of 3-ethoxyaniline?

The regioselectivity is governed by the directing effects of the substituents already on the aromatic ring.[3] In 3-ethoxyaniline, we have two activating, electron-donating groups:

  • Amino Group (-NH₂): This is a very strong activating group and an ortho, para-director. It directs incoming electrophiles to positions 2, 4, and 6.

  • Ethoxy Group (-OEt): This is also an activating group and an ortho, para-director. From its position at C3, it directs incoming electrophiles to positions 2, 4, and 6.

Both groups reinforce the activation of positions 2, 4, and 6. Therefore, without any control measures, the reaction will yield a mixture of 2-bromo-, 4-bromo-, 6-bromo-, and various poly-brominated isomers of 3-ethoxyaniline.

Directing effects on the 3-ethoxyaniline ring.
Q3: What are the most common brominating agents and their respective advantages and disadvantages?

The choice of brominating agent is critical for controlling the reaction's outcome. The two most common reagents are molecular bromine (Br₂) and N-Bromosuccinimide (NBS).

FeatureMolecular Bromine (Br₂)N-Bromosuccinimide (NBS)
Reactivity Highly reactive, often leading to polysubstitution and side reactions.[4]Milder and more selective, ideal for activated rings.[5][6]
Handling Corrosive, volatile, and toxic liquid requiring a fume hood and careful handling.[4]Crystalline solid that is easier and safer to handle and weigh.[7]
Selectivity Lower selectivity, especially with highly activated substrates like anilines.Generally provides higher regioselectivity for mono-bromination.[5]
Byproducts Generates HBr, which can protonate the aniline and alter its reactivity.Generates succinimide, which is typically easier to remove during workup.
Typical Solvents Acetic acid, Dichloromethane (DCM), Carbon tetrachloride.[8][9]Dichloromethane (DCM), Acetonitrile (ACN), N,N-Dimethylformamide (DMF).[5]
Q4: What is the role of acetic acid when used as a solvent for bromination?

Glacial acetic acid is a common solvent for bromination with molecular bromine for two key reasons.[10][11] First, as a polar protic solvent, it helps to polarize the Br-Br bond, making the bromine molecule more electrophilic and facilitating the attack by the aromatic ring.[10][12] Second, it can serve as an acid source to protonate the highly basic amino group. This protonation converts the strongly activating -NH₂ group into a deactivating -NH₃⁺ group, which can help temper the reactivity of the ring and reduce the rate of polysubstitution. However, this equilibrium can also complicate the reaction, making precise control difficult.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the bromination of 3-ethoxyaniline.

Problem 1: My reaction is yielding a mixture of mono-, di-, and tri-brominated products, resulting in a low yield of the desired mono-brominated compound.

This is the most common issue and stems from the high reactivity of the aniline ring.[1][13]

Root Cause Analysis:

The electron-donating nature of the amino group makes the initial mono-brominated product even more electron-rich (or similarly reactive) than the starting material, leading to rapid subsequent brominations.

Solution: Attenuate Ring Activation via Amine Protection

The most robust and widely accepted solution is to temporarily reduce the activating effect of the amino group by converting it to an amide, typically an acetanilide.[14][15] This strategy has a dual benefit:

  • Reduced Activation: The lone pair on the nitrogen atom is delocalized into the adjacent carbonyl group through resonance, significantly reducing its ability to donate electron density to the aromatic ring.[2][14]

  • Steric Hindrance: The bulky acetamido group (-NHCOCH₃) sterically blocks the two ortho positions (2 and 6), strongly favoring electrophilic attack at the para position (4).[16]

G start Low Yield of Mono-brominated Product cause Over-activation of Ring by -NH2 Group start->cause solution Protect Amine as Acetanilide cause->solution benefit1 Reduces Ring Activation (Resonance delocalization) solution->benefit1 benefit2 Sterically Hinders Ortho Positions solution->benefit2 outcome High Yield of para-Bromo Product benefit1->outcome benefit2->outcome

Troubleshooting workflow for polysubstitution.
Experimental Protocol: Three-Step Synthesis of 4-Bromo-3-ethoxyaniline

This protocol outlines the protection of the amine, selective bromination, and subsequent deprotection to yield the desired product cleanly.

Step 1: Protection (Acetylation of 3-Ethoxyaniline)

  • In a round-bottom flask, dissolve 3-ethoxyaniline (1.0 eq) in glacial acetic acid (approx. 4-5 volumes).

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add acetic anhydride (1.1 eq) dropwise while stirring, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Pour the reaction mixture into a beaker of ice water with stirring.

  • Collect the precipitated solid (3-ethoxyacetanilide) by vacuum filtration, wash with cold water, and dry thoroughly. The product can be used in the next step without further purification if the purity is sufficient.

Step 2: Selective Bromination of 3-Ethoxyacetanilide

  • Dissolve the dried 3-ethoxyacetanilide (1.0 eq) in a suitable solvent like glacial acetic acid or dichloromethane (DCM).

  • Cool the solution to 0-5 °C in an ice bath.

  • Dissolve N-Bromosuccinimide (NBS) (1.05 eq) in the same solvent and add it dropwise to the cooled acetanilide solution over 30-60 minutes.[5] Using NBS is highly recommended over Br₂ for selectivity.

  • Maintain the temperature at 0-5 °C and stir for an additional 2-3 hours after the addition is complete. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

  • If using an organic solvent like DCM, separate the organic layer, wash with sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude 4-bromo-3-ethoxyacetanilide. If in acetic acid, precipitate the product by adding to water and filter.

Step 3: Deprotection (Hydrolysis of the Amide)

  • To the crude 4-bromo-3-ethoxyacetanilide, add a mixture of ethanol and concentrated hydrochloric acid (e.g., 3:1 v/v).

  • Heat the mixture to reflux (approx. 80-90 °C) for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • Cool the reaction mixture to room temperature and then pour it onto ice.

  • Neutralize the acidic solution by slowly adding a concentrated base (e.g., NaOH or NH₄OH) until the pH is basic (~9-10). Be cautious as this is an exothermic process.

  • The product, 4-bromo-3-ethoxyaniline, will precipitate as a solid or oil. Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to yield pure 4-bromo-3-ethoxyaniline.

Problem 2: My reaction mixture is turning dark, and I am observing significant tar formation.

This indicates oxidation of the aniline starting material or product.

Root Cause Analysis:

Anilines are electron-rich and can be easily oxidized by bromine or other reagents, especially at elevated temperatures or in the presence of strong acids. This leads to the formation of complex, high-molecular-weight colored impurities.

Solutions:
  • Lower the Reaction Temperature: Perform the bromination at 0 °C or even lower (-10 °C) to minimize the rate of oxidation side reactions.

  • Use a Milder Brominating Agent: N-Bromosuccinimide (NBS) is less oxidizing than molecular bromine and is the preferred reagent.[6]

  • Control Stoichiometry: Use only a slight excess (1.0-1.1 equivalents) of the brominating agent and add it slowly to the reaction mixture to avoid a localized high concentration.

  • In Situ Bromine Generation: For large-scale reactions, consider methods that generate bromine in situ from reagents like a bromide salt (e.g., KBr) and an oxidant (e.g., Oxone® or bromate).[4][16] This keeps the instantaneous concentration of Br₂ very low, disfavoring side reactions.

References

  • Google Patents. (n.d.). Method for preparing 3-bromo-4-methoxyaniline.
  • Study.com. (n.d.). Bromination of Acetanilide | Mechanism & Steps. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 3-bromo-4-methoxyaniline.
  • Study.com. (n.d.). Video: Bromination of Acetanilide | Mechanism & Steps. Retrieved from [Link]

  • Vedantu. (n.d.). The bromination of aniline in water produces A 2bromoaniline class 12 chemistry JEE_Main. Retrieved from [Link]

  • Zenodo. (n.d.). Selective bromination of acetophenone derivatives with bromine in methanol. Retrieved from [Link]

  • Khan Academy. (n.d.). Bromination of Aniline (video) | Amines. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Bromination of acetanilide. Retrieved from [Link]

  • orientjchem.org. (n.d.). Kinetics and Mechanism of the Bromination of Acetanilide. Retrieved from [Link]

  • Khan Academy via YouTube. (2022). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. Retrieved from [Link]

  • YouTube. (2024). BROMINATION OF ANILINE | ELECTROPHILIC SUBSTITUTION REACTION | CLASS 12. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2021). Bromination of aromatic compounds without catalyst. Retrieved from [Link]

  • Western Kentucky University TopSCHOLAR. (n.d.). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. Retrieved from [Link]

  • RSC Publishing. (n.d.). Solid state nuclear bromination with N-bromosuccinimide. Part 1. Experimental and theoretical studies on some substituted aniline, phenol and nitro aromatic compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]

  • Quora. (2016). Why is glacial acetic acid used in bromination of aniline? Retrieved from [Link]

  • PMC. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Retrieved from [Link]

  • YouTube. (2023). Regioselectivity in Electrophilic Aromatic Substitutions. Retrieved from [Link]

  • ResearchGate. (n.d.). Monobromination of Aromatic Amine with [bmim]Br 3. Retrieved from [Link]

  • Synlett. (n.d.). Electrophilic Bromination of meta-Substituted Anilines with N-Bromosuccinimide: Regioselectivity and Solvent Effect. Retrieved from [Link]

  • Brainly.in. (2018). Why we use glacial acetic acid in bromination of aniline? Retrieved from [Link]

  • PubMed. (2015). Origin of the Regioselectivity in the Gas-Phase Aniline+CH3 (+) Electrophilic Aromatic Substitution. Retrieved from [Link]

  • ResearchGate. (2024). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. Retrieved from [Link]

  • PubChem. (n.d.). 3-Ethoxyaniline. Retrieved from [Link]

  • RSC Publishing. (n.d.). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. Retrieved from [Link]

  • YouTube. (2020). Regioselectivity in Aromatic Electrophilic substitution Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]

Sources

Validation & Comparative

1H NMR spectrum analysis of 4-Bromo-3-ethoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Spectroscopic Analysis: 4-Bromo-3-ethoxyaniline vs. Structural Analogs in Pharmaceutical QC

Executive Summary & Application Context

4-Bromo-3-ethoxyaniline is a critical pharmacophore scaffold, frequently utilized in the synthesis of tyrosine kinase inhibitors (e.g., EGFR inhibitors).[1] Its structural integrity is paramount; however, the bromination of 3-ethoxyaniline often yields regioisomeric byproducts (such as 2-bromo-5-ethoxyaniline) that possess identical mass-to-charge ratios (m/z 215/217) in LC-MS.[1]

This guide provides a definitive 1H NMR structural analysis to distinguish the target product from its regioisomers and precursors.[1] Unlike low-resolution MS, 1H NMR offers unambiguous determination of the substitution pattern through scalar coupling analysis (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


-coupling).

Key Comparison Metrics:

  • Target: 4-Bromo-3-ethoxyaniline (1,3,4-substitution).[1]

  • Primary Impurity: 2-Bromo-5-ethoxyaniline (Regioisomer).[1]

  • Precursor: 1-Bromo-2-ethoxy-4-nitrobenzene (Process impurity).[1]

Experimental Protocol: Method Optimization

To ensure reproducibility and spectral clarity, the following protocol minimizes signal broadening of the amine protons and prevents overlap with solvent residual peaks.

Solvent Selection: The Case for DMSO-d6

While CDCl3 is standard, DMSO-d6 is the superior solvent for this specific analyte for two reasons:

  • Amine Visibility: The -NH2 protons in CDCl3 often appear as a broad, variable hump due to rapid exchange.[1] DMSO-d6 forms hydrogen bonds with the amine, slowing exchange and sharpening the signal into a distinct singlet (or broad doublet) at ~5.0–5.5 ppm.[1]

  • Solubility: The polarity of the ethoxy-aniline core ensures higher solubility in DMSO, facilitating 13C acquisition if needed.[1]

Step-by-Step Acquisition Workflow

NMR_Workflow Sample Sample Prep 10-15 mg in 0.6 mL DMSO-d6 Tube Tube Transfer Filter if cloudy (PTFE 0.2 µm) Sample->Tube Acquisition Acquisition Parameters Pulse: 30° | d1: 10s | ns: 16 Tube->Acquisition Process Processing LB: 0.3 Hz | Phasing | Baseline Acquisition->Process Analysis Data Analysis Integration & J-Coupling Calc Process->Analysis

Figure 1: Optimized NMR acquisition workflow for aniline derivatives. Note the long relaxation delay (d1 = 10s) to ensure accurate integration of aromatic protons.[1]

Structural Assignment & Spectrum Analysis

The 1H NMR spectrum of 4-Bromo-3-ethoxyaniline is characterized by three distinct regions: the aliphatic ethoxy chain, the exchangeable amine, and the aromatic ABX system.[1]

A. Predicted Chemical Shifts (DMSO-d6, 400 MHz)
PositionGroupTypeShift (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

, ppm)
Multiplicity

-Coupling (Hz)
Interpretation
3-OCH₂CH₃ MethylAliphatic~1.35Triplet

Terminal methyl of ethoxy group.
3-OCH₂CH₃ MethyleneAliphatic~4.00Quartet

Oxygen-adjacent methylene.
1-NH₂ AmineExchangeable~5.20Broad Singlet-Sharpens in dry DMSO; disappears with D₂O shake.
H-6 AromaticAr-H~6.15dd

,

Ortho to NH₂, Para to OEt (Shielded).
H-2 AromaticAr-H~6.35d (or s)

"Sandwiched" between NH₂ and OEt (Highly Shielded).
H-5 AromaticAr-H~7.15d

Ortho to Br (Deshielded).
B. Mechanistic Analysis of the Aromatic Region

The differentiation of this molecule relies heavily on the substitution pattern logic :

  • H-2 (The "Isolated" Proton): Located between the amino and ethoxy groups.[1] Both substituents are electron-donating groups (EDG) by resonance, making this the most electron-rich (shielded) position. It appears upfield (~6.35 ppm) as a doublet with a small meta-coupling constant (

    
     Hz) to H-6.
    
  • H-5 (The Deshielded Proton): Located ortho to the Bromine atom.[1] Bromine is inductively withdrawing (-I effect), which deshields H-5, pushing it downfield to ~7.15 ppm.[1] It shows a large ortho-coupling (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     Hz) to H-6.
    
  • H-6 (The Bridge): Located ortho to the amine.[1] It couples to both H-5 (ortho) and H-2 (meta), resulting in a doublet of doublets (dd).

Comparative Analysis: Product vs. Alternatives

This section serves as the core decision-making tool for QC professionals.

Comparison 1: Distinguishing the Regioisomer (2-Bromo-5-ethoxyaniline)

In the synthesis of this compound, bromination may occur at the position ortho to the ethoxy group rather than para to the amine.[1]

FeatureTarget: 4-Bromo-3-ethoxyaniline Impurity: 2-Bromo-5-ethoxyaniline Differentiation Logic
Symmetry Asymmetric (ABX system)Asymmetric (ABX system)Both are ABX, but shifts differ.
H-Ortho to Br H-5 (~7.15 ppm) is a Doublet .[2]H-3 (~7.30 ppm) is a Doublet .[1]Hard to distinguish by shift alone.
Key Coupling H-2 is a meta-doublet (~2 Hz).H-6 is an ortho-doublet (~8 Hz).CRITICAL: In the target, the most upfield proton (H-2) is a singlet/meta-doublet.[1] In the impurity, the most upfield proton (H-4 or H-6) will show strong ortho-coupling.[1]
Comparison 2: Monitoring Reaction Completion (Precursor)

The reduction of the nitro group to the amine is the final step.[1]

  • Precursor: 1-Bromo-2-ethoxy-4-nitrobenzene.[1]

  • Observation:

    • Shift: Aromatic protons in the nitro precursor will be significantly downfield (7.6–8.0 ppm) due to the strong electron-withdrawing nature of the -NO2 group.[1]

    • NH2 Signal: Absence of the signal at 5.2 ppm.[1]

    • Pattern: The H-3 proton (ortho to nitro, meta to ethoxy) in the precursor will appear as a highly deshielded doublet (~7.8 ppm).[1]

Decision Logic for QC

QC_Logic Start Analyze Aromatic Region (6.0 - 7.5 ppm) Check_Upfield Check Most Upfield Signal (~6.1 - 6.4 ppm) Start->Check_Upfield Is_Doublet Is it a Doublet with Large J (~8 Hz)? Check_Upfield->Is_Doublet Result_Target Target Confirmed (H-2 is meta-coupled only) Is_Doublet->Result_Target No (Singlet/Small J) Result_Impurity Regioisomer Identified (2-Bromo-5-ethoxyaniline) Is_Doublet->Result_Impurity Yes

Figure 2: Decision tree for distinguishing 4-Bromo-3-ethoxyaniline from its major regioisomer based on coupling constants.

References

  • Spectral Database for Organic Compounds (SDBS). 1H NMR data for Aniline and Phenetidine derivatives.[1] National Institute of Advanced Industrial Science and Technology (AIST).[1] [Link]

  • Abraham, R. J., et al. (2006).[1][3] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. [Link][3]

  • PubChem Compound Summary. "3-Bromo-4-ethoxyaniline" (Isomer comparison data). National Library of Medicine.[1] [Link]

  • Fulmer, G. R., et al. (2010).[1] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics. [Link]

Sources

Comparative Characterization Guide: Mass Spectrometry of 4-Bromo-3-ethoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

4-Bromo-3-ethoxyaniline (


) is a critical halogenated aniline intermediate, often utilized in the synthesis of tyrosine kinase inhibitors and other heterocyclic pharmacophores. Its structural integrity is defined by three distinct moieties: the primary amine (ionization site), the ethoxy ether (fragmentation trigger), and the bromine substituent (isotopic signature).

This guide compares two primary ionization modalities—Electron Ionization (EI) and Electrospray Ionization (ESI) —to provide a comprehensive roadmap for structural elucidation. While EI provides a "hard" fragmentation fingerprint ideal for library matching, ESI-MS/MS offers the "soft" ionization required for trace analysis in biological matrices.

Key Molecular Parameters
ParameterValueNotes
Monoisotopic Mass 214.9946 Da (

)
Base peak in theoretical calc.[1]
Isotopic Pattern 1:1 DoubletCharacteristic of

and

.
Nitrogen Rule Even Mass (

)
In EI, odd N count = Odd MW.
Ring Activation Electron Donating

and

activate the ring.

Comparative Analysis: EI vs. ESI Modalities[2]

This section contrasts the two dominant workflows. Select the modality based on your analytical goal: Identification (EI) vs. Quantification/Metabolism (ESI) .

Table 1: Performance Matrix
FeatureElectron Ionization (EI) Electrospray Ionization (ESI)
Ion Type Radical Cation (

)
Protonated Adduct (

)
Energy Regime Hard (70 eV)Soft (Thermal/Voltage dependent)
Dominant Signal Fragment Ions (often base peak)Molecular Ion (

)
Isotopic Fidelity High (Clear Br doublet)High (Preserved in MS1)
Primary Utility Purity check, impurity profilingPK/PD studies, trace detection
Limit of Detection ng rangepg range (mode dependent)

Fragmentation Mechanics & Pathways[3]

Understanding the fragmentation logic is essential for distinguishing this compound from its isomers (e.g., 4-bromo-2-ethoxyaniline).

The Bromine Signature (The Anchor)

The presence of Bromine creates a distinct "twin peak" effect. Every fragment containing the bromine atom will appear as a doublet separated by 2 mass units (


 X and 

X+2) with nearly equal intensity.
  • 
     (50.7%) 
    
  • 
     (49.3%) 
    
Primary Fragmentation Channels

The fragmentation is driven by the stability of the aromatic core and the lability of the ethoxy side chain.

  • The Ethoxy Cleavage (Neutral Loss of 28 Da): Unlike methoxy groups (which lose

    
    , -15 Da), ethoxy groups characteristically lose a neutral ethylene molecule (
    
    
    
    )
    via a four-membered transition state rearrangement. This transforms the ethyl ether into a phenol-like radical cation.
    • Transition:

      
       215/217 
      
      
      
      
      
      187/189.
  • The Halogen Loss (Radical Loss of 79/81 Da): Direct cleavage of the

    
     bond. This is more prominent in EI than ESI.
    
    • Transition:

      
       215/217 
      
      
      
      
      
      136 (cation).
  • The Amino-Directed Cleavage (Loss of HNC): Common in anilines, involving the loss of

    
     or 
    
    
    
    (27 Da) from the ring system, usually after the initial ethoxy loss.
Visualization of Fragmentation Tree

The following diagram maps the logical decay of the molecule under high-energy conditions (EI or High-Energy CID).

FragmentationTree Parent Parent Ion [M]+• m/z 215 / 217 Frag_Ethoxy [M - C2H4]+• (Phenol-like) m/z 187 / 189 Parent->Frag_Ethoxy - C2H4 (28 Da) Four-center rearrangement Frag_Br [M - Br]+ (Phenyl Cation) m/z 136 Parent->Frag_Br - Br• (79/81 Da) Direct Cleavage Frag_CO [M - C2H4 - CO]+• m/z 159 / 161 Frag_Ethoxy->Frag_CO - CO (28 Da) Phenolic loss Frag_HCN [M - C2H4 - HCN]+ m/z 160 / 162 Frag_Ethoxy->Frag_HCN - HCN (27 Da) Ring contraction Frag_Final Cyclopentadiene Cation m/z 65 Frag_Br->Frag_Final Ring Disintegration

Figure 1: Theoretical fragmentation tree for 4-Bromo-3-ethoxyaniline. Blue indicates the molecular ion; Red/Yellow indicate primary daughter ions.

Experimental Protocols

To replicate these results, follow these self-validating protocols.

Protocol A: High-Resolution ESI-MS/MS (Q-TOF)

Objective: Accurate mass determination and structural confirmation via CID.

  • Sample Preparation:

    • Dissolve 1 mg of 4-Bromo-3-ethoxyaniline in 1 mL Methanol (HPLC grade).

    • Dilute 1:100 with 0.1% Formic Acid in 50:50 Water/MeOH. Final conc: ~10 µg/mL.

  • Infusion Parameters:

    • Flow Rate: 5 µL/min (Direct Infusion).

    • Polarity: Positive (

      
      ).
      
    • Capillary Voltage: 3.5 kV.

    • Source Temp: 200°C.

  • MS/MS Acquisition:

    • Precursor Selection: Set Quadrupole 1 to isolate

      
       216.0 (picking the 
      
      
      
      isotope + H).
    • Collision Energy (CE) Ramp:

      • Low (10 eV): Preserves parent, confirms MW.

      • Med (25 eV): Induces Ethylene loss (

        
         188).
        
      • High (40 eV): Induces Ring cleavage and Br loss.

Protocol B: GC-MS (Electron Ionization)

Objective: Impurity profiling and library matching.

  • Inlet: Split mode (20:1), 250°C.

  • Column: Rxi-5Sil MS or equivalent (30m x 0.25mm ID).

  • Oven: 60°C (1 min)

    
     20°C/min 
    
    
    
    300°C.
  • Source: 230°C, 70 eV.

  • Validation: Check for the 1:1 doublet at 215/217. If the ratio is skewed, check for co-eluting interferences or detector saturation.

Workflow Visualization

Workflow Sample Sample (MeOH Soln) Ionization Ionization (ESI+ / EI) Sample->Ionization Filter Mass Filter (Select m/z 216) Ionization->Filter Collision Collision Cell (N2 Gas, 10-40eV) Filter->Collision Detector TOF/Detector (Fragment Analysis) Collision->Detector

Figure 2: Analytical workflow for targeted MS/MS characterization.[2][3][4]

Data Interpretation & Troubleshooting

Distinguishing Isomers

The most common challenge is distinguishing 4-Bromo-3-ethoxyaniline from 4-Bromo-2-ethoxyaniline .

  • Ortho Effect: In the 2-ethoxy isomer (ortho), the interaction between the amine (

    
    ) and the ethoxy oxygen is spatially closer. This often leads to a higher abundance of the 
    
    
    
    fragment due to facile cyclization.
  • 3-Ethoxy (Meta): The meta-positioning in the target compound prevents direct ortho-cyclization, making the simple ethylene loss (

    
     187/189) the dominant feature without immediate secondary water loss.
    
Common Artifacts
  • [M+Na]+ Adducts (ESI): Watch for peaks at

    
     238/240. These are Sodium adducts and will not fragment efficiently under standard protonated-parameter sets.
    
  • Dimerization: High concentrations in ESI may yield

    
     at 
    
    
    
    431/433/435 (1:2:1 triplet pattern). Dilute the sample to eliminate this.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for rearrangement mechanisms like ethylene loss).[5]

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 4-Bromoaniline. NIST Chemistry WebBook, SRD 69. [Link] (Used as the core grounding for the bromo-aniline fragmentation baseline).

  • PubChem. (2024).[6] Compound Summary for CID 15270885 (3-Bromo-4-ethoxyaniline). National Center for Biotechnology Information. [Link] (Isomer data used for comparative structural validation).

  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.

Sources

A Researcher's Guide to Interpreting Ethoxy and Amine Group Signatures in the FTIR Spectrum of 4-Bromo-3-ethoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in drug development and synthetic chemistry, the precise identification of functional groups within a molecule is paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a rapid, non-destructive, and highly informative first-line technique for this purpose. This guide provides an in-depth analysis of the characteristic FTIR absorption peaks for the ethoxy and primary amine functionalities in 4-Bromo-3-ethoxyaniline, a substituted aniline derivative of interest in medicinal chemistry.

The interpretation of an FTIR spectrum is a deductive process, akin to assembling a puzzle. Each peak corresponds to the vibration of a specific bond or functional group within the molecule. By understanding the expected frequency ranges for these vibrations, we can confidently elucidate the molecular structure. In the case of 4-Bromo-3-ethoxyaniline, our focus is on the key stretching and bending vibrations of the N-H bonds in the primary aromatic amine and the C-O-C bonds of the ethoxy group.

The Vibrational Language of Functional Groups: Amine and Ethoxy Moieties

The infrared spectrum is typically divided into two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (below 1500 cm⁻¹).[1][2] The functional group region is where the most characteristic stretching vibrations for common functional groups appear. The fingerprint region, while more complex due to a combination of bending vibrations and skeletal modes, provides a unique pattern for each molecule.[1][2]

The Primary Aromatic Amine Signature

The primary amine (-NH₂) group attached to an aromatic ring gives rise to several distinct and identifiable peaks:

  • N-H Stretching: Primary amines exhibit two distinct stretching vibrations in the 3500-3300 cm⁻¹ region: an asymmetric stretch at a higher wavenumber and a symmetric stretch at a lower wavenumber.[3] For aromatic amines, these peaks are typically observed in the 3500-3420 cm⁻¹ (asymmetric) and 3420-3340 cm⁻¹ (symmetric) ranges.[3] The presence of two peaks in this region is a hallmark of a primary amine.

  • N-H Bending (Scissoring): A moderate to strong absorption due to the scissoring (in-plane bending) vibration of the N-H bonds occurs in the 1650-1580 cm⁻¹ range.[3]

  • C-N Stretching: The stretching of the carbon-nitrogen bond in aromatic amines typically results in a strong peak in the 1335-1250 cm⁻¹ region.[3]

The Ethoxy Group Signature: An Aryl Alkyl Ether

The ethoxy group (-OCH₂CH₃) is an example of an aryl alkyl ether. The most characteristic vibration for ethers is the C-O-C stretch:

  • Asymmetric C-O-C Stretching: Aryl alkyl ethers display a strong, characteristic asymmetric C-O-C stretching band in the 1275-1200 cm⁻¹ range.

  • Symmetric C-O-C Stretching: A second, generally weaker, symmetric stretching band is typically observed around 1075-1020 cm⁻¹. The presence of two distinct C-O stretching bands is a key indicator for an aryl alkyl ether.

Comparative Analysis: Expected FTIR Peaks for 4-Bromo-3-ethoxyaniline

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity Notes
Asymmetric N-H StretchPrimary Aromatic Amine3450 - 3400Medium-StrongThe presence of two peaks in the N-H stretch region is diagnostic for a primary amine.
Symmetric N-H StretchPrimary Aromatic Amine3370 - 3320Medium
Aromatic C-H StretchAromatic Ring3100 - 3000Medium-WeakTypically appears as a series of small, sharp peaks.[4]
Aliphatic C-H StretchEthoxy Group (-CH₂CH₃)2980 - 2850MediumAsymmetric and symmetric stretches of the methyl and methylene groups.
N-H Bending (Scissoring)Primary Aromatic Amine1620 - 1580Medium-StrongCan sometimes overlap with aromatic C=C stretching bands.
Aromatic C=C StretchAromatic Ring1600 - 1450Medium-StrongA series of peaks characteristic of the benzene ring.
Asymmetric C-O-C StretchAryl Alkyl Ether (Ethoxy)1260 - 1220StrongA key diagnostic peak for the ethoxy group.
C-N StretchAromatic Amine1300 - 1250Strong
Symmetric C-O-C StretchAryl Alkyl Ether (Ethoxy)1050 - 1020Medium-StrongThe second key indicator for the aryl alkyl ether linkage.
C-Br StretchAryl Halide680 - 515Medium-StrongThe exact position can be influenced by the substitution pattern.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum of a Solid Sample

Obtaining a clean and interpretable FTIR spectrum is contingent on proper sample preparation. For a solid compound like 4-Bromo-3-ethoxyaniline, the Attenuated Total Reflectance (ATR) technique is often the most straightforward and reliable method.[5]

Step-by-Step ATR-FTIR Protocol
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory to subtract atmospheric and instrumental interferences.

  • Sample Application: Place a small amount of the solid 4-Bromo-3-ethoxyaniline powder onto the center of the ATR crystal.

  • Applying Pressure: Use the pressure arm to apply firm and even pressure to the sample, ensuring good contact with the crystal surface.

  • Data Acquisition: Collect the sample spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio; typically, 16 to 32 scans are sufficient.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum, resulting in the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe to prevent cross-contamination.

Logical Workflow for Spectral Interpretation

A systematic approach is crucial for accurate spectral interpretation. The following workflow outlines the deductive reasoning process.

FTIR_Interpretation_Workflow Start Begin Spectral Analysis Check_NH Examine 3500-3300 cm⁻¹ Region Are there two distinct peaks? Start->Check_NH Identify_Primary_Amine Primary Amine (-NH₂) Confirmed Check_NH->Identify_Primary_Amine Yes Check_NH_Bend Look for N-H Bend (1620-1580 cm⁻¹) Identify_Primary_Amine->Check_NH_Bend Check_COC Analyze 1300-1000 cm⁻¹ Region Are there two strong peaks? Check_NH_Bend->Check_COC Identify_Ethoxy Aryl Alkyl Ether (Ethoxy) Confirmed Check_COC->Identify_Ethoxy Yes Check_Aromatic Identify Aromatic C-H (>3000 cm⁻¹) and C=C (1600-1450 cm⁻¹) Identify_Ethoxy->Check_Aromatic Check_Aliphatic Identify Aliphatic C-H (<3000 cm⁻¹) Check_Aromatic->Check_Aliphatic Final_Confirmation Correlate all peaks with the proposed structure of 4-Bromo-3-ethoxyaniline Check_Aliphatic->Final_Confirmation

Caption: A logical workflow for the systematic interpretation of the FTIR spectrum of 4-Bromo-3-ethoxyaniline.

Conclusion

The FTIR spectrum of 4-Bromo-3-ethoxyaniline is expected to exhibit a rich set of characteristic absorption bands that, when interpreted systematically, provide unambiguous confirmation of its chemical structure. The presence of two N-H stretching bands and an N-H bending band confirms the primary aromatic amine, while two distinct C-O-C stretching bands are indicative of the ethoxy group. By following the outlined experimental protocol and logical interpretation workflow, researchers can confidently utilize FTIR spectroscopy as a powerful tool in their synthetic and analytical endeavors.

References

  • Xin, J., Xu, J., Li, Y., Zhao, J., Billinghurst, B. E., Gao, H., Chen, Z., & Hou, G. (2025). FTIR Spectroscopic Study of Thioanisole and its Two Halogenated Derivatives. Chinese Journal of Chemical Physics. [Link]

  • Nandiyanto, A. B. D., & Oktiani, R. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. [Link]

  • AZoOptics. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • Xie, M., Li, Y., & Liu, J. (2002). Studies on the Hydrogen Bonding of Aniline's Derivatives by FT-IR. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(13), 2835-2841. [Link]

  • Agilent. (n.d.). A Comprehensive Guide to FTIR Analysis. [Link]

  • Smith, B. C. (2016, January 1). A Process for Successful Infrared Spectral Interpretation. Spectroscopy Online. [Link]

  • KNUST. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. [Link]

  • Elsevier. (n.d.). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • Wikipedia. (n.d.). Infrared spectroscopy correlation table. [Link]

  • Maksons Fine Chem Pvt. Ltd. (n.d.). 4-Bromo-3-Methoxy Aniline. [Link]

  • ResearchGate. (n.d.). FT-IR spectra for the free aniline and the adsorbed aniline on Ni-USY catalyst. [Link]

Sources

Safety Operating Guide

Comprehensive Guide to Personal Protective Equipment (PPE) for Handling 4-Bromo-3-ethoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, in-depth safety protocols for researchers, scientists, and drug development professionals handling 4-Bromo-3-ethoxyaniline. Moving beyond a simple checklist, we delve into the causality behind each procedural step, ensuring a framework of self-validating safety and scientific integrity. Our objective is to build your trust by delivering value that extends beyond the product itself, making this your preferred source for laboratory safety and chemical handling information.

Hazard Profile Analysis: Understanding the Risks of 4-Bromo-3-ethoxyaniline

4-Bromo-3-ethoxyaniline is an aromatic amine, a class of compounds that requires careful handling due to potential physiological effects. A thorough risk assessment is the foundation of any safe laboratory practice. The primary hazards, as identified in Safety Data Sheets (SDS), are categorized by the Globally Harmonized System (GHS) and necessitate a multi-faceted PPE strategy.

The compound is classified as:

  • Harmful if swallowed (H302).[1][2][3][4]

  • Toxic or harmful in contact with skin (H311/H312).[2][3][4]

  • Causes skin irritation (H315).[3][4][5]

  • May cause an allergic skin reaction (H317).[1]

  • Causes serious eye irritation (H319).[3][4][5]

  • May cause respiratory irritation (H335).[4][5]

The primary routes of exposure are inhalation, skin absorption, and eye contact. Aromatic amines, as a class, can also pose risks of methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.[6] Therefore, the selection of PPE is not merely a recommendation but a critical control to prevent acute and chronic health effects.

Core PPE Requirements: A Multi-Layered Defense

Engineering controls, such as certified chemical fume hoods, are the first line of defense.[3] PPE serves as the essential final barrier between the researcher and the chemical. The following table summarizes the minimum and enhanced PPE requirements for handling 4-Bromo-3-ethoxyaniline.

Protection AreaStandard PPE for Low-Volume/Low-Risk TasksEnhanced PPE for High-Concentration or Splash-Risk TasksKey Scientific Considerations
Eye & Face ANSI Z87.1-compliant safety glasses with side shields.Chemical splash goggles conforming to EN 166.[1] Additionally, a full-face shield over goggles.Protects against accidental splashes and airborne particles. Contact lenses should not be worn as they can trap chemicals against the eye.[7]
Hand Nitrile or neoprene gloves (minimum thickness 4-5 mil).Double-gloving with chemically resistant gloves (e.g., nitrile inner, neoprene or butyl rubber outer).Aromatic amines can permeate some glove materials.[8] Always inspect gloves before use and remove them promptly and properly to avoid contaminating surfaces.
Body Flame-resistant laboratory coat with a fully fastened front.Chemically resistant apron over a lab coat or a disposable chemical-resistant coverall (e.g., Tychem®).Protects skin from incidental contact and splashes. Contaminated clothing must be removed immediately and decontaminated before reuse or disposed of as hazardous waste.[1][2]
Respiratory Not typically required when handling small quantities inside a certified chemical fume hood.For weighing solids outside a containment hood or if ventilation is inadequate, a NIOSH-approved air-purifying respirator is mandatory.Use a half-mask or full-face respirator with combination P100 particulate filters and organic vapor cartridges.

Operational Protocol: A Step-by-Step Guide to Safe Handling

Adherence to a strict, logical workflow is paramount for safety. This protocol covers the entire process from preparation to disposal.

Preparation and Pre-Handling
  • Verify Engineering Controls: Ensure the chemical fume hood has a valid certification and is functioning correctly (check airflow monitor).

  • Assemble Materials: Place an absorbent, plastic-backed liner on the work surface within the fume hood to contain any potential spills.

  • Locate Safety Equipment: Confirm the location and operational status of the nearest safety shower, eyewash station, and appropriate fire extinguisher.

  • Don PPE: Put on PPE in the following order: lab coat, inner gloves, outer gloves, and eye/face protection. If required, perform a fit check for your respirator.

Chemical Handling Workflow
  • Weighing Solid Compound:

    • Whenever possible, weigh solids within a powder containment hood or a designated area inside the chemical fume hood to prevent inhalation of fine particulates.

    • Use anti-static weighing dishes and tools to minimize dispersal of the powder.

  • Transfer and Dissolution:

    • Conduct all transfers of the solid or its solutions deep within the fume hood.

    • Add the solid to the solvent slowly to avoid splashing.

    • Keep the container closed whenever not actively in use.

Post-Handling and Decontamination
  • Workspace Decontamination: Wipe down the work surface liner with an appropriate solvent (e.g., 70% ethanol) and dispose of it as hazardous waste.

  • Equipment Cleaning: Reusable glassware can be decontaminated by soaking in an appropriate cleaning solution.[9]

  • Doffing PPE: To prevent self-contamination, remove PPE in the reverse order it was put on, ensuring gloves are removed last using a technique that avoids touching the outer surface with bare skin.

    • Remove apron/coverall.

    • Remove eye/face protection.

    • Remove lab coat.

    • Remove gloves and dispose of them immediately.

  • Personal Hygiene: Wash hands and forearms thoroughly with soap and water after removing all PPE.[1][5]

Disposal Plan
  • Chemical Waste: All residual 4-Bromo-3-ethoxyaniline and its solutions must be collected in a clearly labeled, sealed hazardous waste container.[2]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, absorbent pads, and weighing papers, must be disposed of as solid hazardous waste.[9] Do not mix with general laboratory trash.

PPE Selection Workflow Diagram

The following diagram provides a logical decision-making framework to guide the selection of appropriate PPE based on the specific parameters of your task.

PPE_Selection_Workflow start Task: Handling 4-Bromo-3-ethoxyaniline fume_hood Is the task performed entirely within a certified chemical fume hood? start->fume_hood weighing Are you weighing the solid powder outside of a containment device? fume_hood->weighing Yes full_ppe Maximum PPE: - Full-Face Respirator - Chemical Apron/Suit - Double-Gloves fume_hood->full_ppe No (High Risk - Re-evaluate procedure) splash_risk Is there a significant splash risk (e.g., large volumes, vigorous mixing)? weighing->splash_risk No respirator_ppe Enhanced PPE: - Add Half-Mask Respirator (P100/OV Cartridges) weighing->respirator_ppe Yes standard_ppe Standard PPE: - Lab Coat - Safety Glasses - Single Nitrile Gloves splash_risk->standard_ppe No splash_ppe Enhanced PPE: - Add Chemical Goggles & Face Shield - Double-Glove - Chemical Apron splash_risk->splash_ppe Yes respirator_ppe->splash_risk Also consider splash risk

Caption: Decision tree for selecting appropriate PPE when handling 4-Bromo-3-ethoxyaniline.

References

  • Techno PharmChem. (n.d.). 4-BROMO ANILINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Bromo-2-Chloroaniline, 99%. Retrieved from [Link]

  • University of North Texas Health Science Center. (n.d.). Standard Operating Procedures for Bromo-Deoxyuridine (BrdU). Retrieved from [Link]

  • Industries Chimiques du Senegal. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

  • Alfa Aesar. (2012). 4-Bromoaniline Safety Data Sheet. Retrieved from [Link]

  • BVL. (n.d.). Personal protective equipment when handling plant protection products. Retrieved from [Link]

  • PubMed. (n.d.). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.